1-(Biphenyl-4-yloxy)-2,3-epoxypropane
Description
BenchChem offers high-quality 1-(Biphenyl-4-yloxy)-2,3-epoxypropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Biphenyl-4-yloxy)-2,3-epoxypropane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-phenylphenoxy)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)16-10-15-11-17-15/h1-9,15H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXANCFOKAWEPIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90963711 | |
| Record name | 2-{[([1,1'-Biphenyl]-4-yl)oxy]methyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90963711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4698-96-8 | |
| Record name | 2-[([1,1′-Biphenyl]-4-yloxy)methyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4698-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Biphenyl-4-yloxy)-2,3-epoxypropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004698968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{[([1,1'-Biphenyl]-4-yl)oxy]methyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90963711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(biphenyl-4-yloxy)-2,3-epoxypropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.885 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(BIPHENYL-4-YLOXY)-2,3-EPOXYPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5GKW1LK0O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Biphenylyl glycidyl ether physical and chemical properties
An In-depth Technical Guide to 4-Biphenylyl Glycidyl Ether: Properties, Synthesis, and Applications
Abstract
4-Biphenylyl glycidyl ether (4-BGE) is an aromatic epoxide distinguished by its rigid biphenyl moiety combined with the reactive oxirane ring. This unique structure imparts valuable properties, making it a significant monomer and intermediate in materials science and a versatile building block in synthetic chemistry. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4-BGE. It details established synthesis protocols, explores its reactivity with a focus on the epoxide ring-opening mechanism, and discusses its applications, particularly in the formulation of high-performance epoxy resins and as a precursor in drug development. This document is intended for researchers, scientists, and professionals in polymer chemistry and drug discovery who require a detailed understanding of this compound.
Compound Identification and Structure
4-Biphenylyl glycidyl ether is systematically known as 2-((([1,1'-biphenyl]-4-yl)oxy)methyl)oxirane.[1] Its core structure consists of a biphenyl backbone where a glycidyl ether group is attached at the para position (position 4) of one of the phenyl rings.
-
Molecular Formula: C₁₅H₁₄O₂[1]
-
Molecular Weight: 226.27 g/mol [1]
-
CAS Number: 4698-96-8[1]
-
Synonyms: p-Phenylphenyl glycidyl ether, Glycidyl 4-phenylphenyl ether[1]
Caption: Mechanism of nucleophilic ring-opening of the glycidyl ether.
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the structure and purity of 4-Biphenylyl glycidyl ether.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong, characteristic C-O-C stretching absorption for the ether linkage is expected between 1000 and 1300 cm⁻¹. [2]Specifically, phenyl alkyl ethers typically show two distinct strong bands around 1050 cm⁻¹ and 1250 cm⁻¹. [3]Other expected signals include C-H stretches from the aromatic and aliphatic portions (~2850-3100 cm⁻¹) and aromatic C=C bending vibrations. The absence of a broad O-H stretch (~3200-3600 cm⁻¹) or a strong C=O stretch (~1700 cm⁻¹) confirms the integrity of the epoxide ring and the absence of hydrolysis or carbonyl impurities. [2]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum gives precise information about the electronic environment of the hydrogen atoms.
-
Aromatic Protons: The eight protons of the biphenyl group will appear as a complex multiplet in the downfield region of 7.0-8.0 ppm .
-
Ether Methylene Protons (-O-CH₂-): The protons on the carbon adjacent to the ether oxygen are deshielded and typically resonate between 3.4 and 4.5 ppm . [2] * Epoxide Protons (-CH-CH₂): Protons on the epoxide ring itself are found further upfield, generally in the 2.5 to 3.5 ppm range. [2][3]The diastereotopic nature of the terminal CH₂ protons often leads to complex splitting patterns.
-
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon spectrum complements the ¹H NMR data.
-
Aromatic Carbons: A series of signals between 110-160 ppm corresponds to the 12 carbons of the biphenyl system.
-
Ether Methylene Carbon (-O-CH₂-): The carbon atom adjacent to the ether oxygen typically appears in the 50-80 ppm range. [2] * Epoxide Carbons (-CH-CH₂): The two carbons of the oxirane ring are found in the 40-60 ppm region. [2]
-
Synthesis Methodology
The synthesis of 4-Biphenylyl glycidyl ether is a well-established procedure, typically following the Williamson ether synthesis pathway adapted for epoxides. The process involves two main steps: a coupling reaction followed by a base-induced ring closure. [4][5] Causality of Experimental Design: The use of excess epichlorohydrin is crucial to maximize the formation of the desired mono-glycidyl ether and minimize the formation of polymers or di-substitution products. The base (e.g., sodium hydroxide) serves two purposes: first, to deprotonate the phenol, creating a potent nucleophile, and second, to facilitate the intramolecular dehydrochlorination that forms the epoxide ring. [4]
Experimental Protocol: Synthesis of 4-BGE
-
Step 1: Coupling Reaction (Formation of Chlorohydrin Intermediate)
-
To a reaction vessel equipped with a mechanical stirrer, condenser, and thermometer, add 4-hydroxybiphenyl (1 equivalent) and an excess of epichlorohydrin (3-5 equivalents). Epichlorohydrin serves as both a reactant and a solvent.
-
Heat the mixture to 60-80°C with vigorous stirring.
-
Slowly add a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) or a small amount of aqueous sodium hydroxide (e.g., 20% w/w solution) to initiate the reaction.
-
Maintain the temperature and stir for 2-4 hours until TLC or HPLC analysis shows the consumption of 4-hydroxybiphenyl. This step forms the chlorohydrin ether intermediate. [5]
-
-
Step 2: Dehydrochlorination (Epoxide Ring Formation)
-
Cool the reaction mixture slightly.
-
Slowly add a stoichiometric amount of aqueous sodium hydroxide (50% w/w solution) dropwise, ensuring the temperature does not exceed 70°C. This exothermic reaction closes the ring to form the epoxide. [4] * After the addition is complete, continue stirring for an additional 1-2 hours to ensure complete reaction.
-
-
Work-up and Purification
-
Cool the mixture to room temperature and add water to dissolve the sodium chloride byproduct.
-
Separate the organic layer (containing excess epichlorohydrin and the product).
-
Wash the organic layer sequentially with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the excess epichlorohydrin under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., isopropanol/hexane mixture) to yield pure 4-Biphenylyl glycidyl ether.
-
Caption: General workflow for the synthesis of 4-Biphenylyl glycidyl ether.
Applications in Research and Development
The combination of a rigid, thermally stable biphenyl group and a versatile reactive epoxide makes 4-BGE a valuable compound in several fields.
-
High-Performance Polymers: 4-BGE is primarily used as a monomer or a reactive diluent in the formulation of epoxy resins. [4]The incorporation of the rigid biphenyl structure into a polymer network can significantly increase its glass transition temperature (Tg), thermal stability, and mechanical strength. [6]These high-performance materials are sought after in the aerospace, electronics, and advanced coatings industries. [6][7][8]
-
Organic Synthesis and Drug Development: The epoxide group is a key functional handle for chemical transformations. [9]4-BGE can serve as a starting material for synthesizing more complex molecules. The epoxide can be opened by various nucleophiles to introduce new functionalities, while the biphenyl core acts as a rigid scaffold. This makes it a useful building block for creating libraries of compounds for screening in drug discovery programs.
Safety and Handling
4-Biphenylyl glycidyl ether requires careful handling due to its potential as a skin and respiratory irritant and sensitizer, which is a common hazard for glycidyl ethers.
-
Potential Health Effects: May cause eye and skin irritation. [10]Inhalation may lead to respiratory tract irritation. [10]Like many epoxides, it may cause an allergic skin reaction. [11]The toxicological properties have not been fully investigated. [10]* Personal Protective Equipment (PPE): Always handle in a well-ventilated area or a chemical fume hood. [10]Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [12][13]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location. [10]Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases, which can cause hazardous polymerization. [10]* Spill and Disposal: In case of a spill, absorb the material with an inert absorbent and place it in a suitable container for chemical waste disposal. [10]Dispose of waste in accordance with local, state, and federal regulations.
References
- CN102030726A - Preparation method of 4,4'-biphenol diglycidyl ether.
- CN102030726B - Preparation method of 4,4'-biphenol diglycidyl ether.
- Cas 85954-11-6, 4,4'-Bis(2,3-epoxypropoxy) - LookChem.
- Buy 4-tert-Butylphenyl glycidyl ether | 3101-60-8 - Smolecule.
- Safety Data Sheet - Electron Microscopy Sciences.
- 1-(BIPHENYL-4-YLOXY)-2,3-EPOXYPROPANE - gsrs.
- Material Safety Data Sheet - 2-Biphenylyl Glycidyl Ether, 95% - Cole-Parmer.
- A novel glycidyl ether type tetrafunctional epoxy resin: synthesis, cure kinetic and properties.
- Benzyl Glycidyl Ether:Application and Chemistry Studies - ChemicalBook.
- Phenyl glycidyl ether - Wikipedia.
- US4284573A - Preparation of glycidyl ethers - Google P
- 2-Biphenylyl Glycidyl Ether - Labsolu.
- 2-BIPHENYLYL GLYCIDYL ETHER | 7144-65-2 - ChemicalBook.
- Safety Data Sheet: Glycidyl ether - Chemos GmbH&Co.KG.
- 18.9: Spectroscopy of Ethers - Chemistry LibreTexts.
- 4-tert-Butylphenyl glycidyl ether - SAFETY D
- 18.
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Phenyl glycidyl ether - Wikipedia [en.wikipedia.org]
- 5. US4284573A - Preparation of glycidyl ethers - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. CN102030726A - Preparation method of 4,4'-biphenol diglycidyl ether - Google Patents [patents.google.com]
- 8. CN102030726B - Preparation method of 4,4'-biphenol diglycidyl ether - Google Patents [patents.google.com]
- 9. Benzyl Glycidyl Ether:Application and Chemistry Studies_Chemicalbook [chemicalbook.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. emsdiasum.com [emsdiasum.com]
- 12. chemos.de [chemos.de]
- 13. fishersci.pt [fishersci.pt]
A Comprehensive Health & Safety Guide for 4-Biphenylyl Glycidyl Ether in a Research Setting
An In-depth Technical Guide:
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the health and safety considerations paramount for the handling and use of 4-Biphenylyl glycidyl ether. As a Senior Application Scientist, the following narrative synthesizes established safety protocols with the underlying scientific principles, ensuring that researchers can operate with an informed understanding of the risks and the causality behind mitigation strategies. The toxicological properties of this specific compound have not been fully investigated, necessitating a cautious approach grounded in the known hazards of the broader glycidyl ether chemical class.
Introduction and Chemical Profile
4-Biphenylyl glycidyl ether belongs to the glycidyl ether family, a class of compounds characterized by a reactive epoxide ring. This functional group makes them valuable intermediates in organic synthesis and material science, but it is also the primary source of their biological reactivity and associated health hazards. This guide is predicated on the precautionary principle: where specific toxicological data is lacking for the 4-biphenyl isomer, we will extrapolate from well-studied structural analogs like Phenyl Glycidyl Ether (PGE) and Butyl Glycidyl Ether (BGE) to establish a robust safety framework.
| Parameter | Details |
| Chemical Name | 4-Biphenylyl glycidyl ether |
| Synonyms | 1-(2,3-Epoxypropoxy)-4-phenylbenzene; 4-Phenylphenyl glycidyl ether |
| CAS Number | 3227-86-9 |
| Molecular Formula | C₁₅H₁₄O₂ |
| Molecular Weight | 226.27 g/mol |
| Appearance | Typically a white solid[1] |
The Glycidyl Ether Hazard Paradigm: Understanding the Core Risks
The primary driver of toxicity for glycidyl ethers is the strained three-membered epoxide ring. This ring is susceptible to nucleophilic attack by biological macromolecules such as DNA and proteins. This reactivity underpins the principal hazards associated with this chemical class:
-
Irritation: Direct contact with skin, eyes, and mucous membranes can lead to irritation.[1][2][3] The epoxide can react with local tissue components, triggering an inflammatory response.
-
Sensitization: Glycidyl ethers are recognized as potent skin sensitizers.[2][3] The mechanism involves the compound acting as a hapten, binding to skin proteins to form an antigen. Upon re-exposure, this can elicit a robust and often severe allergic immune response (allergic contact dermatitis).[2]
-
Mutagenicity and Carcinogenicity: The ability of the epoxide to alkylate DNA is the mechanistic basis for concern regarding genetic defects and cancer.[4][5] While data for 4-biphenylyl glycidyl ether is not available, the closely related Phenyl Glycidyl Ether (PGE) is classified by the International Agency for Research on Cancer (IARC) as Group 2B, "possibly carcinogenic to humans," based on sufficient evidence in experimental animals.[6][7] Butyl glycidyl ether is also suspected of causing genetic defects and cancer.[4] Therefore, 4-biphenylyl glycidyl ether must be handled as a suspected carcinogen and mutagen.[3]
Hazard Identification and Classification
Based on available data for the 2-biphenyl isomer and analogous glycidyl ethers, the following hazards should be assumed.
| Hazard Class | GHS Classification (Assumed) | Description |
| Acute Toxicity | Harmful if inhaled (Category 4)[4][5] | May cause respiratory tract irritation.[1][8] Higher exposures could lead to serious lung damage.[3] |
| Skin Corrosion/Irritation | Causes skin irritation (Category 2)[5] | May cause redness, itching, and inflammation upon contact.[1][2] |
| Eye Damage/Irritation | Causes serious eye irritation (Category 2A)[8] | Direct contact can cause significant irritation.[1][3] |
| Sensitization | May cause an allergic skin reaction (Category 1)[2][4][5] | Repeated exposure may lead to skin sensitization.[2][3] |
| Mutagenicity | Suspected of causing genetic defects (Category 2)[4][5] | Based on the reactivity of the epoxide group and data from analogs. |
| Carcinogenicity | Suspected of causing cancer (Category 2)[4][5] | Based on animal studies of related compounds like PGE.[2][6][7] |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects[5] | Avoid release into the environment.[2] |
Risk Mitigation and Safe Handling Protocols
A systematic approach to risk mitigation is essential. The "Hierarchy of Controls" is a fundamental principle of laboratory safety that prioritizes the most effective control measures.
The Hierarchy of Controls
This framework mandates prioritizing engineering and administrative controls over a sole reliance on personal protective equipment (PPE).
Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.
Engineering Controls: Your Primary Line of Defense
-
Chemical Fume Hood: All manipulations of 4-biphenylyl glycidyl ether, including weighing, transfers, and use in reactions, must be performed inside a certified chemical fume hood.[5] This is the most critical step in preventing inhalation exposure.
-
Ventilation: The laboratory must have adequate general ventilation to dilute fugitive emissions.[1][2][8]
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[1][2]
Standard Operating Procedure (SOP) for Handling
This protocol is designed to be a self-validating system, minimizing exposure at each step.
-
Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items. Don personal protective equipment as described in section 4.4.
-
Weighing: If weighing the solid, perform the task on a balance located inside the fume hood or in a ventilated balance enclosure. Use a disposable weigh boat.
-
Transfer: When transferring the solid or solutions, use a spatula or pipette. Perform all transfers over a tray or secondary containment to catch any spills.
-
Reaction Setup: Add the compound to the reaction vessel within the fume hood. Keep the vessel capped or connected to the apparatus at all times.
-
Post-Handling: After use, decontaminate the spatula and any affected surfaces with an appropriate solvent (e.g., acetone), collecting the waste in a designated hazardous waste container.
-
Handwashing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1][8]
Personal Protective Equipment (PPE): A Self-Validating System
PPE is the last line of defense and must be selected based on the specific hazards.
-
Eye Protection: Chemical splash goggles are mandatory.[2] Standard safety glasses do not provide adequate protection from splashes.
-
Hand Protection: Wear appropriate protective gloves.[1][2][8] Nitrile gloves may offer sufficient protection for incidental contact, but for prolonged handling or immersion, heavier-duty gloves (e.g., butyl rubber or Viton) should be considered. Always check the manufacturer's glove compatibility chart. Inspect gloves for tears or holes before each use and remove them without touching the outer surface.
-
Body Protection: A lab coat must be worn and kept fully buttoned.[1][2] Consider a chemically resistant apron for procedures with a high risk of splashing.
-
Respiratory Protection: If engineering controls fail or are not available (e.g., during a large spill), a NIOSH-approved respirator with an organic vapor cartridge is required.[1][2]
Storage and Incompatibility
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] The storage area should be designated for toxic and carcinogenic-suspect chemicals.
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases, as these can catalyze violent polymerization of the epoxide ring.[1][9]
Emergency Response and First Aid
Immediate and correct action following an exposure is critical to minimizing harm.
Exposure Protocol Workflow
Caption: Immediate steps to take following any route of chemical exposure.
Detailed First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[1][3] Wash clothing before reuse.[1] Seek medical attention.
-
Inhalation: Remove the victim from the exposure area and move to fresh air immediately.[1][2] If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1][2] If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink.[1] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.
Spill and Leak Management
-
Evacuate all non-essential personnel from the area.[3]
-
Wearing full PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[3]
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[3]
-
Ventilate the area and wash the spill site after the material has been removed.[3]
Toxicological Profile: An Evidence-Based Assessment
As previously stated, the toxicological properties of 4-biphenylyl glycidyl ether have not been fully investigated.[1] The information below is based on data for the 2-isomer and analogous glycidyl ethers, which should be used to inform a conservative risk assessment.
| Toxicological Endpoint | Finding for Glycidyl Ether Class | Source |
| Acute Toxicity (LD50/LC50) | Data not available for 2- or 4-biphenylyl glycidyl ether.[1] Harmful if inhaled or swallowed for other analogs.[2][4][5] | [1][2][4][5] |
| Skin/Eye Irritation | Causes skin and eye irritation.[1][2][3] | [1][2][3] |
| Sensitization | May cause skin sensitization (allergic reaction).[2][3] | [2][3] |
| Carcinogenicity | Phenyl Glycidyl Ether (PGE): IARC Group 2B (Possibly carcinogenic to humans). Caused nasal carcinomas in rats.[6][7] | [6][7] |
| Butyl Glycidyl Ether (BGE): Suspected of causing cancer (GHS Category 2).[4] | [4] | |
| 2-Biphenylyl Glycidyl Ether: Not listed by ACGIH, IARC, NTP, or CA Prop 65.[1] | [1] | |
| Mutagenicity | Phenyl Glycidyl Ether (PGE): Induced mutations in bacteria and transformation in mammalian cells in vitro.[6] | [6] |
| Butyl Glycidyl Ether (BGE): Suspected of causing genetic defects (GHS Category 2).[4] | [4] |
The available evidence strongly suggests that 4-biphenylyl glycidyl ether should be handled with extreme caution as a potential irritant, sensitizer, mutagen, and carcinogen.
References
- Material Safety Data Sheet - 2-Biphenylyl Glycidyl Ether, 95%. (n.d.). Cole-Parmer.
- Material Safety Data Sheet - Glycidyl phenyl ether, 99%. (n.d.). Cole-Parmer.
- Phenyl glycidyl ether - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. (1999). NCBI Bookshelf.
- Safety Data Sheet: Glycidyl ether hardener NMA. (2024, March 2). Carl ROTH.
- Safety Data Sheet: Glycidyl ether. (2022, October 26). Chemos GmbH & Co. KG.
- Safety Data Sheet: (BGE) butyl glycidyl ether. (2025, March 10). Electron Microscopy Sciences.
- PHENYL GLYCIDYL ETHER (PGE). (2021, January 8). Occupational Safety and Health Administration (OSHA).
- PHENYL GLYCIDYL ETHER HAZARD SUMMARY. (n.d.). NJ.gov.
- SAFETY DATA SHEET - Phenyl glycidyl ether. (2025, November 6). Sigma-Aldrich.
- Placental transfer of bisphenol diglycidyl ethers (BDGEs) and its association with maternal health in a population in South of China. (n.d.). National Institutes of Health (NIH).
- Safety Data Sheet - Glycidyl ethers. (2018, October 29). Farnell.
- Some Glycidyl Ethers (IARC Summary & Evaluation, Volume 47, 1989). (1999, April 13). Inchem.org.
- Some glycidyl ethers. (n.d.). NCBI Bookshelf.
- Human Health Effects of Biphenyl: Key Findings and Scientific Issues. (2016). PMC.
- SAFETY DATA SHEET. (n.d.). PPG.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. nj.gov [nj.gov]
- 4. emsdiasum.com [emsdiasum.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Phenyl glycidyl ether - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. PHENYL GLYCIDYL ETHER (PGE) | Occupational Safety and Health Administration [osha.gov]
- 8. chemos.de [chemos.de]
- 9. farnell.com [farnell.com]
Methodological & Application
Synthesis of 1-(Biphenyl-4-yloxy)-2,3-epoxypropane from 4-phenylphenol
An In-Depth Guide to the
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the synthesis of 1-(Biphenyl-4-yloxy)-2,3-epoxypropane, a valuable glycidyl ether, from 4-phenylphenol and epichlorohydrin. We delve into the underlying chemical principles, provide a detailed, field-proven experimental protocol, and emphasize critical safety considerations. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure both reproducibility and a deep understanding of the process.
Introduction and Significance
1-(Biphenyl-4-yloxy)-2,3-epoxypropane, also known as 4-biphenylyl glycidyl ether, is an organic compound characterized by a biphenyl moiety linked to a glycidyl group via an ether bond.[1] This structure makes it a versatile intermediate in organic synthesis. The reactive epoxide ring allows for various nucleophilic ring-opening reactions, making it a key building block for synthesizing more complex molecules with potential applications in materials science (e.g., as a monomer for epoxy resins) and as a scaffold in medicinal chemistry and drug development.
The synthesis described herein utilizes the well-established Williamson ether synthesis, a robust and reliable method for forming ethers.[2] The process involves the reaction of a phenoxide with an organohalide. In this specific application, the sodium salt of 4-phenylphenol (the phenoxide) acts as the nucleophile, reacting with epichlorohydrin to yield the target glycidyl ether.[3]
Scientific Principles & Reaction Mechanism
The synthesis of 1-(Biphenyl-4-yloxy)-2,3-epoxypropane from 4-phenylphenol and epichlorohydrin is a classic example of a base-promoted Williamson ether synthesis followed by an intramolecular cyclization. The reaction proceeds in two key stages:
-
Deprotonation: 4-Phenylphenol, a weak acid, is deprotonated by a strong base, typically sodium hydroxide (NaOH), to form the more nucleophilic sodium 4-phenylphenoxide. This step is crucial as the phenoxide is a much more potent nucleophile than the neutral phenol.
-
Nucleophilic Substitution and Cyclization: The reaction with epichlorohydrin is a two-step process initiated by the phenoxide.
-
Step 2a (Sɴ2 Attack): The 4-phenylphenoxide ion attacks one of the carbon atoms of the epoxide ring in epichlorohydrin. This attack preferentially occurs at the less sterically hindered terminal carbon of the epoxide, leading to the opening of the three-membered ring.[4]
-
Step 2b (Intramolecular Sɴ2 Cyclization): The resulting alkoxide intermediate then undergoes a rapid, intramolecular Sɴ2 reaction. The alkoxide attacks the carbon atom bonded to the chlorine, displacing the chloride ion and forming the new, stable epoxide ring of the final product.[5]
-
This entire sequence is a concerted process that efficiently converts the starting materials into the desired glycidyl ether.
Caption: Reaction Mechanism Flowchart.
Detailed Experimental Protocol
This protocol is designed for the synthesis of 1-(Biphenyl-4-yloxy)-2,3-epoxypropane on a laboratory scale.
Materials and Reagents
| Reagent | CAS No. | Formula | M.W. ( g/mol ) | Purity | Supplier |
| 4-Phenylphenol | C₁₂H₁₀O | 170.21 | ≥98% | Sigma-Aldrich | |
| Epichlorohydrin | C₃H₅ClO | 92.52 | ≥99% | Sigma-Aldrich | |
| Sodium Hydroxide | NaOH | 40.00 | ≥98% | Fisher Scientific | |
| Toluene | C₇H₈ | 92.14 | Anhydrous | VWR | |
| Deionized Water | N/A | H₂O | 18.02 | N/A | In-house |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ≥99.5% | Acros Organics |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Thermometer or thermocouple probe
-
Heating mantle with temperature controller
-
Dropping funnel (100 mL)
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Analytical balance
CRITICAL SAFETY PRECAUTIONS
Epichlorohydrin is a highly hazardous substance. It is flammable, corrosive, a suspected carcinogen, and readily absorbed through the skin.[6] All operations involving epichlorohydrin must be performed in a certified chemical fume hood.[7]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear polyvinyl alcohol (PVA) or butyl rubber gloves. Do not use nitrile or neoprene gloves , as epichlorohydrin can permeate them.[6][7] Double-gloving is recommended.
-
Eye Protection: ANSI Z87.1-compliant safety goggles and a full-face shield are mandatory.[6]
-
Lab Coat: A flame-resistant lab coat and a chemical-resistant apron are required.[6]
-
-
Handling:
-
4-Phenylphenol: May cause skin, eye, and respiratory irritation.[9] Avoid inhalation of dust and direct contact.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate care.
Step-by-Step Synthesis Procedure
Caption: Step-by-step experimental workflow.
-
Reaction Setup: Assemble a 500 mL three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a thermometer. Ensure the setup is in a certified chemical fume hood.
-
Phenoxide Formation:
-
To the flask, add 4-phenylphenol (17.0 g, 0.1 mol) and toluene (150 mL).
-
In a separate beaker, dissolve sodium hydroxide (4.4 g, 0.11 mol) in deionized water (20 mL).
-
Add the NaOH solution to the flask containing the 4-phenylphenol suspension.
-
Rationale: Using a slight excess of NaOH ensures complete deprotonation of the phenol, maximizing the concentration of the active nucleophile.
-
-
Heating: Begin vigorous stirring and heat the mixture to 60-65 °C using a heating mantle. A uniform temperature is critical for reaction kinetics.
-
Epichlorohydrin Addition:
-
Charge a dropping funnel with epichlorohydrin (27.8 g, 0.3 mol).
-
Add the epichlorohydrin dropwise to the reaction mixture over a period of approximately 1 hour, ensuring the temperature does not exceed 70 °C.
-
Rationale: A large excess of epichlorohydrin is used to favor the formation of the desired mono-glycidyl ether and suppress the formation of dimer impurities.[10][11] Slow, controlled addition is necessary to manage the exothermic nature of the reaction.
-
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 60-65 °C with continued stirring for 3-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting 4-phenylphenol is consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Add 100 mL of deionized water and transfer the entire mixture to a 500 mL separatory funnel.
-
Separate the aqueous and organic (toluene) layers.
-
Wash the organic layer twice with 50 mL of 5% NaOH solution to remove any unreacted phenol, followed by one wash with 50 mL of brine to remove residual base and salts.
-
-
Drying and Solvent Removal:
-
Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
-
Purification:
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify characteristic functional groups (epoxide C-O stretch, aromatic C-H, ether C-O-C).
-
HPLC/GC-MS: To determine purity and identify any minor impurities.
References
-
ResearchGate. (n.d.). An Efficient Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane: Key Intermediate of β-Adrenoblockers. Retrieved from [Link]
-
Quick Company. (n.d.). A Process For Preparation Of 1 (2 Methoxyphenoxy) 2, 3 Epoxypropane A Ranolazine Intermediate. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxybiphenyl. Retrieved from [Link]
- Google Patents. (n.d.). US3121727A - Synthesis of glycidyl ethers of polyhydric phenols.
-
ResearchGate. (n.d.). Study of the kinetics of the reaction of phenols with epichlorohydrin in dimethyl sulfoxide medium at 80°C. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Epichlorohydrin - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
GSRS. (n.d.). 1-(BIPHENYL-4-YLOXY)-2,3-EPOXYPROPANE. Retrieved from [Link]
-
UNC Charlotte. (n.d.). Epichlorohydrin Safety Sheet. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Phenylphenol. Retrieved from [Link]
- Google Patents. (n.d.). US2840541A - Process for manufacture of glycidyl ethers of polyhydric phenols.
-
Safety data sheet. (2021). AR-N 4340. Retrieved from [Link]
-
Chalmers ODR. (n.d.). Solvent-Free Synthesis of Glycidyl Ethers. Retrieved from [Link]
-
BASF. (n.d.). Epichlorohydrin (C3H5ClO) A 1 Information and recommendations for first responders. Retrieved from [Link]
- Google Patents. (n.d.). US2659710A - Phenol alcohol-epichlorohydrin reaction products.
-
Chemistry LibreTexts. (2020). 11.1: Williamson Ether Synthesis. Retrieved from [Link]
-
WordPress.com. (2013). Epichlorohydrin. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). mechanism of glycidylation reaction between phenols and epichlorohydrin. Retrieved from [Link]
-
3M. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Vanderbilt University. (n.d.). Epichlorohydrin Safety Information. Retrieved from [Link]
- Google Patents. (n.d.). US4284573A - Preparation of glycidyl ethers.
-
YouTube. (2023). Williamson Ether Synthesis mechanism. Retrieved from [Link]
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. byjus.com [byjus.com]
- 3. US4284573A - Preparation of glycidyl ethers - Google Patents [patents.google.com]
- 4. drmarkforeman.wordpress.com [drmarkforeman.wordpress.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. safety.charlotte.edu [safety.charlotte.edu]
- 8. nj.gov [nj.gov]
- 9. 4-Phenylphenol - Wikipedia [en.wikipedia.org]
- 10. A Process For Preparation Of 1 (2 Methoxyphenoxy) 2, 3 Epoxypropane A [quickcompany.in]
- 11. US3121727A - Synthesis of glycidyl ethers of polyhydric phenols - Google Patents [patents.google.com]
- 12. US2840541A - Process for manufacture of glycidyl ethers of polyhydric phenols - Google Patents [patents.google.com]
Application Notes and Protocols for the Analysis of 4-Biphenylyl Glycidyl Ether using HPLC and GC-MS
Introduction: The Critical Need for Sensitive Detection of 4-Biphenylyl Glycidyl Ether
4-Biphenylyl glycidyl ether (4-BGE) is a reactive compound that can be present as a process-related impurity or a degradant in pharmaceutical manufacturing. Due to its epoxide functional group, 4-BGE is classified as a potential genotoxic impurity (PGI). Genotoxic impurities are of significant concern in the pharmaceutical industry as they have the potential to damage DNA, leading to carcinogenic effects even at very low concentrations. Regulatory bodies worldwide, guided by frameworks such as the ICH M7(R1) guideline, mandate stringent control and monitoring of such impurities in active pharmaceutical ingredients (APIs) and drug products. This necessitates the development of highly sensitive and specific analytical methods to detect and quantify 4-BGE at trace levels.
This comprehensive technical guide provides detailed application notes and protocols for the analysis of 4-Biphenylyl glycidyl ether using two powerful and complementary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described herein are designed to be robust, reliable, and suitable for implementation in research, drug development, and quality control laboratories.
Part 1: High-Performance Liquid Chromatography (HPLC) Method for 4-Biphenylyl Glycidyl Ether Analysis
Reverse-phase HPLC coupled with UV detection is a widely accessible and reliable technique for the quantification of aromatic compounds like 4-BGE. The biphenyl chromophore in 4-BGE allows for sensitive detection using a Diode Array Detector (DAD) or a variable wavelength UV detector.
Causality Behind Experimental Choices for HPLC
-
Column Selection: A C18 stationary phase is chosen for its excellent hydrophobic retention of the non-polar biphenyl moiety of 4-BGE. The use of a column with a smaller particle size (e.g., ≤ 3 µm) can enhance peak efficiency and resolution, which is crucial for separating the analyte from potential matrix interferences.
-
Mobile Phase: A gradient elution with acetonitrile and water is employed to ensure adequate retention of 4-BGE on the column while allowing for the timely elution of more polar impurities. The addition of a small amount of acid, such as formic acid, to the mobile phase can improve peak shape and reproducibility by suppressing the ionization of any acidic functional groups on the stationary phase or in the sample matrix.
-
Detection Wavelength: The biphenyl structure exhibits strong UV absorbance. Based on spectral data for similar biphenyl compounds, a primary detection wavelength around 254 nm is selected to maximize sensitivity.[1][2] A secondary wavelength, for instance, at 280 nm, can be monitored to assess peak purity.
-
Sample Preparation: A straightforward "dilute-and-shoot" approach is often sufficient for API samples that are soluble in the mobile phase.[3] For more complex matrices or for trace-level analysis, a solid-phase extraction (SPE) step may be necessary to remove interfering substances and concentrate the analyte.[3][4]
HPLC Protocol: Step-by-Step Methodology
1. Preparation of Standard Solutions:
-
Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 4-Biphenylyl glycidyl ether reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with acetonitrile to cover the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).
2. Preparation of Sample Solution (for an API):
-
Accurately weigh approximately 100 mg of the API sample into a 10 mL volumetric flask.
-
Add approximately 7 mL of acetonitrile and sonicate for 10 minutes to dissolve the sample.
-
Allow the solution to cool to room temperature and then dilute to the mark with acetonitrile. Mix well.
-
Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.
3. Chromatographic Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1100 series or equivalent with DAD |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-15 min, 50-90% B; 15-17 min, 90% B; 17-18 min, 90-50% B; 18-25 min, 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD at 254 nm |
4. System Suitability:
-
Inject the working standard solution at a mid-range concentration (e.g., 1 µg/mL) five times.
-
The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
The tailing factor for the 4-BGE peak should be ≤ 2.0.
5. Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area of 4-BGE against the concentration of the working standard solutions.
-
Inject the sample solution and determine the concentration of 4-BGE from the calibration curve.
Caption: HPLC analysis workflow for 4-Biphenylyl glycidyl ether.
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method for 4-Biphenylyl Glycidyl Ether Analysis
GC-MS offers exceptional selectivity and sensitivity, making it an ideal technique for the confirmatory analysis and trace-level quantification of genotoxic impurities. Due to the polarity and thermal lability of the glycidyl ether group, a direct GC analysis might be challenging. Therefore, a derivatization step to a more volatile and stable compound is often recommended. However, with modern, inert GC columns, direct analysis may also be feasible.
Causality Behind Experimental Choices for GC-MS
-
Column Selection: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is a good starting point.[5] These columns provide good resolution for a wide range of semi-volatile compounds.
-
Oven Temperature Program: A temperature gradient is necessary to ensure the efficient elution of 4-BGE while separating it from other volatile components in the sample. The initial temperature should be low enough to trap the analyte at the head of the column, followed by a ramp to a final temperature that ensures the elution of 4-BGE in a reasonable time.
-
Injection Mode: A splitless injection is preferred for trace analysis to maximize the amount of analyte transferred to the column, thereby enhancing sensitivity.
-
Mass Spectrometry Parameters: Electron Ionization (EI) is a standard ionization technique that produces a reproducible fragmentation pattern, which is useful for library matching and structural confirmation. Selected Ion Monitoring (SIM) mode should be used for quantification to achieve the highest sensitivity by monitoring characteristic ions of 4-BGE. Based on the mass spectrum of the constitutional isomer 2-Biphenylyl glycidyl ether, the molecular ion (m/z 226) is expected to be a prominent ion for 4-BGE.[6] Other characteristic fragment ions, such as those resulting from the loss of the glycidyl group, should also be monitored.
GC-MS Protocol: Step-by-Step Methodology
1. Preparation of Standard Solutions:
-
Primary Stock Solution (1000 µg/mL): Prepare as described in the HPLC section.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a suitable solvent like dichloromethane or ethyl acetate to cover the desired concentration range (e.g., 0.05 µg/mL to 5 µg/mL).
2. Preparation of Sample Solution (for an API):
-
Accurately weigh approximately 200 mg of the API sample into a 10 mL volumetric flask.
-
Add approximately 7 mL of dichloromethane and sonicate for 10 minutes to dissolve the sample.
-
Allow the solution to cool to room temperature and then dilute to the mark with dichloromethane. Mix well.
-
Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.
3. Chromatographic and Mass Spectrometric Conditions:
| Parameter | Recommended Setting |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injection Mode | Splitless, 1 µL injection volume |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min) |
| Transfer Line Temp | 290 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-400) for identification, SIM mode for quantification |
| SIM Ions | m/z 226 (molecular ion), and other characteristic fragment ions |
4. System Suitability:
-
Inject the working standard solution at a mid-range concentration (e.g., 0.5 µg/mL) five times.
-
The RSD of the peak area for the primary quantifier ion should be ≤ 5.0%.
5. Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area of the primary quantifier ion of 4-BGE against the concentration of the working standard solutions.
-
Inject the sample solution and determine the concentration of 4-BGE from the calibration curve.
Caption: GC-MS analysis workflow for 4-Biphenylyl glycidyl ether.
Part 3: Method Validation: A Self-Validating System
A thorough validation of the chosen analytical method is paramount to ensure its suitability for the intended purpose, as outlined in the ICH Q2(R1) guideline.[7][8][9][10][11] The validation process provides documented evidence that the method is reliable, reproducible, and accurate for the analysis of 4-BGE.
Key Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by analyzing a blank sample, a placebo (if applicable), and a sample spiked with 4-BGE and any known impurities. The analyte peak should be free from any co-eluting peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations across the expected range should be analyzed. The correlation coefficient (r²) should typically be ≥ 0.99.[12]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7]
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by spike-recovery experiments at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within an acceptable range, often 90-110%.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels:
-
Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Analysis of replicate samples on different days, by different analysts, or on different instruments.
-
The RSD for precision studies should typically be ≤ 10% for trace impurity analysis.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be estimated based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined as the concentration that gives a signal-to-noise ratio of 10:1 or from the standard deviation of the response and the slope of the calibration curve. The LOQ should be at or below the reporting threshold for the genotoxic impurity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. For HPLC, this could include variations in mobile phase composition, pH, column temperature, and flow rate. For GC-MS, this could involve variations in oven temperature ramp rate and carrier gas flow rate.
The successful validation of these parameters ensures that the analytical method for 4-Biphenylyl glycidyl ether is fit for its intended purpose in a regulated environment.
References
-
Shimadzu. (n.d.). Analysis of Bisphenol A Diglycidyl Ether Using LC-MS. LC-MS Application Data Sheet No. 046. Retrieved from [Link]
-
Gallart-Ayala, H., Moyano, E., & Galceran, M. T. (2005). Determination of bisphenol F diglycidyl ether and related compounds by high-performance liquid chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry, 19(12), 1639–1648. Retrieved from [Link]
-
Guo, M., et al. (2020). High-performance liquid chromatography (HPLC)-fluorescence method for determination of bisphenol A diglycidyl ether (BADGE) and. Science of The Total Environment, 710, 134975. Retrieved from [Link]
-
Cheng, W. W., et al. (2021). First Determination of Glycidyl Ester Species in Edible Oils by Reverse-Phase Ultra-Performance Liquid Chromatography Coupled with an Evaporative Light-Scattering Detector. Foods, 10(5), 1045. Retrieved from [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
- Ciba-Geigy Corp. (1992). Process for the preparation of glycidyl ethers. U.S. Patent 5,162,547.
-
Bierła, K., et al. (2021). Differentiation of bisphenol F diglycidyl ether isomers and their derivatives by HPLC-MS and GC-MS—comment on the published data. Journal of the American Society for Mass Spectrometry, 32(2), 567–571. Retrieved from [Link]
-
El-Shahawi, M. S., et al. (2018). HPLC Method for Simultaneous Determination of Bisphenol-A-Diglycidyl Ether and Some of Its Reaction Products in Canned Foods Using Photodiode Array Detector. Journal of AOAC International, 101(6), 1846–1854. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenyl glycidyl ether. Retrieved from [Link]
-
Chen, J., et al. (2021). Determination of Glycidyl Esters and 3-MCPD Esters in Edible Oils by Sample Pretreatment with the Combination of Lipase. Foods, 10(3), 682. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]
-
Yildiz, M., et al. (2022). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. Crystals, 12(2), 261. Retrieved from [Link]
-
Gallart-Ayala, H., et al. (2011). Fast liquid chromatography-tandem mass spectrometry for the analysis of bisphenol A-diglycidyl ether, bisphenol F-diglycidyl ether and their derivatives in canned food and beverages. Journal of Chromatography A, 1218(9), 1203–1211. Retrieved from [Link]
-
Ali, S., et al. (2016). 4,4′-Bis[4-(4′-hydroxyphenyl)phenylazo]diphenyl Ether. Molbank, 2016(3), M914. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Mitra, M., & Fariña, J. B. (2007). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry, 26(11), 1061–1073. Retrieved from [Link]
-
Reddy, G. S., et al. (2018). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. IOSR Journal of Pharmacy and Biological Sciences, 13(5), 45–51. Retrieved from [Link]
-
mzCloud. (n.d.). Bisphenol A diglycidyl ether. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
Shimadzu. (n.d.). Pharmaceutical Analysis. Retrieved from [Link]
-
ICH Q2 Validation of Analytical Procedures. (2024, October 31). YouTube. Retrieved from [Link]
-
Wang, J., et al. (2008). Ultrafast UV-vis and IR studies of p-biphenylyl acetyl and carbomethoxy carbenes. Journal of the American Chemical Society, 130(33), 11069–11078. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Acetylbiphenyl - Optional[UV-VIS] - Spectrum. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Ultrafast UV-vis and IR studies of p-biphenylyl acetyl and carbomethoxy carbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bib.irb.hr:8443 [bib.irb.hr:8443]
- 4. library.dphen1.com [library.dphen1.com]
- 5. Differentiation of bisphenol F diglycidyl ether isomers and their derivatives by HPLC-MS and GC-MS—comment on the published data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-BIPHENYLYL GLYCIDYL ETHER(7144-65-2) MS [m.chemicalbook.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. ICH Official web site : ICH [ich.org]
- 10. m.youtube.com [m.youtube.com]
- 11. starodub.nl [starodub.nl]
- 12. lcms.cz [lcms.cz]
Application Notes and Protocols: 1-(Biphenyl-4-yloxy)-2,3-epoxypropane as a Reactive Diluent in Epoxy Systems
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive technical guide on the use of 1-(Biphenyl-4-yloxy)-2,3-epoxypropane, also known as 4-Biphenylyl glycidyl ether, as a reactive diluent in epoxy resin systems. This document outlines the fundamental properties, formulation guidelines, and expected performance characteristics when incorporating this aromatic monofunctional epoxy into standard epoxy formulations. The protocols provided herein are designed to be self-validating, with explanations grounded in established polymer chemistry principles.
Introduction: The Role of Reactive Diluents in Epoxy Formulations
Epoxy resins, particularly those based on diglycidyl ether of bisphenol A (DGEBA), are renowned for their excellent mechanical strength, chemical resistance, and adhesive properties.[1] However, their high viscosity often poses significant processing challenges, limiting their application in areas requiring good flow, high filler loading, or intricate mold-filling.[2]
Reactive diluents are low-viscosity epoxy-functional compounds that are added to high-viscosity epoxy resins to improve their handling characteristics.[3] Unlike non-reactive diluents, which can compromise the thermo-mechanical properties of the cured polymer by not participating in the cross-linking reaction, reactive diluents possess epoxy groups that allow them to co-react with the curing agent and become an integral part of the final polymer network.[3] This integration minimizes the negative impact on the final properties and can even be leveraged to enhance specific characteristics of the cured system.[2]
1.1. The Unique Attributes of 1-(Biphenyl-4-yloxy)-2,3-epoxypropane
1-(Biphenyl-4-yloxy)-2,3-epoxypropane is an aromatic monofunctional reactive diluent. Its chemical structure, featuring a rigid biphenyl group, imparts distinct properties to the epoxy system.
-
Structure:
The presence of the bulky and rigid biphenyl moiety is the primary differentiator of this reactive diluent. This structural feature is key to understanding its influence on the final properties of the cured epoxy network.
Core Functionality: Viscosity Reduction
Protocol for Viscosity Measurement:
A standard protocol to quantify the effect of 1-(Biphenyl-4-yloxy)-2,3-epoxypropane on a standard DGEBA resin is as follows:
-
Preparation of Blends: Prepare a series of blends of a standard liquid DGEBA epoxy resin with varying weight percentages (e.g., 5%, 10%, 15%, 20%) of 1-(Biphenyl-4-yloxy)-2,3-epoxypropane.
-
Homogenization: Thoroughly mix each blend at a controlled temperature (e.g., 50 °C) to ensure homogeneity.
-
Viscosity Measurement: Using a rotational viscometer or rheometer, measure the viscosity of each blend at a constant temperature (e.g., 25 °C).
-
Data Analysis: Plot the viscosity as a function of the weight percentage of the reactive diluent.
This experiment will generate a quantitative understanding of the diluting efficiency of 1-(Biphenyl-4-yloxy)-2,3-epoxypropane.
Impact on Cured Epoxy Properties: A Mechanistic Perspective
The incorporation of a monofunctional reactive diluent like 1-(Biphenyl-4-yloxy)-2,3-epoxypropane will inherently alter the crosslink density of the final polymer network. Since it possesses only one epoxy group, it acts as a chain terminator during the polymerization reaction with a polyfunctional curing agent. This reduction in crosslink density typically leads to a decrease in properties such as glass transition temperature (Tg), chemical resistance, and thermal stability.[3] However, the rigid biphenyl group can counteract some of these effects.
Workflow for Evaluating the Impact of 1-(Biphenyl-4-yloxy)-2,3-epoxypropane:
Caption: Experimental workflow for evaluating the effects of the reactive diluent.
3.1. Mechanical Properties
The introduction of the rigid biphenyl group can enhance certain mechanical properties. While the reduction in crosslink density may lead to a decrease in modulus, the inherent stiffness of the biphenyl unit can contribute to maintaining or even improving properties like tensile strength at lower concentrations.
Expected Trends in Mechanical Properties:
| Property | Expected Effect of Increasing Diluent Concentration | Rationale |
| Tensile Strength | Initial increase at low concentrations, then decrease | The rigid biphenyl group can enhance strength, but this is eventually overcome by the reduction in crosslink density.[6] |
| Flexural Modulus | General decrease | Reduction in crosslink density leads to a less rigid network. |
| Impact Strength | Potential increase | The slight increase in chain flexibility due to lower crosslink density can improve toughness. |
3.2. Thermal Properties
The glass transition temperature (Tg) is a critical indicator of the thermal performance of an epoxy system. As a monofunctional diluent, 1-(Biphenyl-4-yloxy)-2,3-epoxypropane is expected to lower the Tg due to the reduction in crosslink density. However, the rigid aromatic structure of the biphenyl group can mitigate this effect compared to aliphatic reactive diluents.
Expected Trends in Thermal Properties:
| Property | Expected Effect of Increasing Diluent Concentration | Rationale |
| Glass Transition Temperature (Tg) | Decrease | Reduced crosslink density allows for greater chain mobility at lower temperatures.[7] |
| Thermal Stability (TGA) | Potential for slight increase in onset decomposition temperature | The aromatic biphenyl structure is thermally stable.[8] |
Formulation and Curing Protocols
The successful application of 1-(Biphenyl-4-yloxy)-2,3-epoxypropane requires careful consideration of the curing agent and the cure schedule.
4.1. Choice of Curing Agent
Both amine and anhydride curing agents can be used. The choice will depend on the desired properties of the final material.
-
Amine Curing Agents: Aromatic amines like 4,4'-Diaminodiphenyl sulfone (DDS) or m-phenylenediamine (mPDA) are suitable for applications requiring high thermal and chemical resistance.[9] Aliphatic amines can be used for room temperature curing applications, but will generally result in lower thermal performance.[3]
-
Anhydride Curing Agents: Anhydrides such as phthalic anhydride or nadic methyl anhydride (NMA) can provide excellent thermal stability and electrical properties.[4]
4.2. Stoichiometry Calculation
Accurate calculation of the stoichiometric ratio of curing agent to the epoxy resin blend is crucial for achieving optimal properties. The amount of curing agent is determined based on the total number of epoxy equivalents in the blend.
Equation for Amine Hardener Stoichiometry:
Parts by weight of amine hardener = (Amine Hydrogen Equivalent Weight × Total Epoxy Equivalents) / 100
4.3. Recommended Curing Protocol (Example with an Aromatic Amine)
This protocol provides a general guideline for curing a DGEBA/1-(Biphenyl-4-yloxy)-2,3-epoxypropane blend with an aromatic amine hardener like 4,4'-Diaminodiphenyl sulfone (DDS).
-
Blending: Weigh the desired amounts of DGEBA resin and 1-(Biphenyl-4-yloxy)-2,3-epoxypropane into a suitable container. Heat the mixture to 60-80°C and stir until a homogeneous, clear liquid is obtained.
-
Hardener Addition: Calculate the stoichiometric amount of DDS required. Melt the DDS at approximately 150°C and add it to the heated epoxy blend. Stir thoroughly until the DDS is completely dissolved.
-
Degassing: Place the mixture in a vacuum oven at 120-130°C to remove any entrapped air bubbles.
-
Curing: Pour the degassed mixture into a preheated mold. A typical cure schedule would be 2 hours at 150°C followed by a post-cure of 2 hours at 180°C.[10]
-
Cooling: Allow the cured samples to cool slowly to room temperature to minimize internal stresses.
Curing Reaction Mechanism with Amine Hardener:
Sources
- 1. mdpi.com [mdpi.com]
- 2. Epoxy Reactive Diluent Explained: Market Trends, Benefits, & Uses | DENACOL's Lab | Special epoxy compound DENACOL | Nagase ChemteX Corporation [group.nagase.com]
- 3. specialchem.com [specialchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Performance Composites using 4-Biphenylyl Glycidyl Ether
Introduction: The Pursuit of Advanced Composite Performance
High-performance composites are at the forefront of materials science, enabling advancements in aerospace, automotive, electronics, and renewable energy sectors.[1] The relentless demand for materials with superior strength-to-weight ratios, enhanced thermal stability, and exceptional durability necessitates the development of advanced polymer matrix systems. Epoxy resins are a cornerstone of high-performance composites, prized for their excellent adhesion, chemical resistance, and mechanical strength.[2][3][4] However, unmodified epoxy networks often exhibit brittleness, limiting their application in components subjected to high impact or fatigue.
This application note details the use of 4-Biphenylyl glycidyl ether (BPGE) as a strategic component in the formulation of high-performance epoxy composites. The incorporation of the rigid biphenyl moiety into the epoxy network is a proven strategy to enhance the glass transition temperature (Tg), improve thermal stability, and increase the toughness of the final composite material.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation, curing, and characterization of BPGE-modified epoxy systems.
The Role of 4-Biphenylyl Glycidyl Ether (BPGE) in Epoxy Formulations
4-Biphenylyl glycidyl ether is a monofunctional epoxy resin characterized by a rigid biphenyl group. This unique chemical structure imparts several desirable properties when incorporated into a thermosetting epoxy matrix.
Key Attributes and Functionality:
-
Reactive Diluent: BPGE can be used to reduce the viscosity of high-viscosity epoxy resins such as bisphenol A diglycidyl ether (DGEBA), improving handling and processing characteristics like fiber impregnation in composite manufacturing.[5]
-
Toughening Agent: The biphenyl structure introduces a degree of conformational freedom and the potential for energy-dissipating mechanisms within the cured network, leading to enhanced fracture toughness and impact resistance.[6][7]
-
Thermal Stability Enhancement: The rigid nature of the biphenyl group restricts segmental motion within the polymer chains, resulting in a significant increase in the glass transition temperature (Tg) of the cured epoxy.[8][9]
Chemical Structure of 4-Biphenylyl Glycidyl Ether (BPGE):
Caption: Chemical structure of 4-Biphenylyl glycidyl ether.
Formulation Protocols
The following protocols provide a starting point for the formulation of high-performance epoxy composites using BPGE. It is crucial to note that the optimal formulation will depend on the specific application requirements and the other components of the resin system.
Materials and Equipment
-
Base Epoxy Resin: Bisphenol A diglycidyl ether (DGEBA) with an epoxy equivalent weight (EEW) of 184-192 g/eq is a common choice.
-
Modifier: 4-Biphenylyl glycidyl ether (BPGE).
-
Curing Agent: Aromatic amines such as 4,4'-diaminodiphenylmethane (DDM) or 4,4'-diaminodiphenyl sulfone (DDS) are recommended for high-temperature applications. Aliphatic amines can be used for room temperature curing, but will result in a lower Tg.[3]
-
Reinforcement: Carbon fiber, glass fiber, or aramid fiber as required.
-
Equipment: Mechanical stirrer, vacuum oven, hot press, and appropriate molds.
Protocol 1: Formulation of a BPGE-Modified Epoxy Resin System
This protocol outlines the preparation of a BPGE-modified epoxy resin system. The stoichiometric ratio of the epoxy components (DGEBA and BPGE) to the amine curing agent is critical for achieving optimal properties. The amine hydrogen equivalent weight (AHEW) of the curing agent must be considered.
Calculation of Stoichiometric Ratio:
The total number of epoxy equivalents should be equal to the total number of amine hydrogen equivalents.
Total Epoxy Equivalents = (Mass of DGEBA / EEW of DGEBA) + (Mass of BPGE / EEW of BPGE)
Total Amine Hydrogen Equivalents = Mass of Curing Agent / AHEW of Curing Agent
Example Formulation:
| Component | Weight (g) | Epoxy/Amine Equivalents |
| DGEBA (EEW = 190 g/eq) | 80 | 0.421 |
| BPGE (EEW ≈ 226 g/eq) | 20 | 0.088 |
| Total Epoxy | 100 | 0.509 |
| DDM (AHEW = 49.5 g/eq) | 25.2 | 0.509 |
Procedure:
-
Pre-heating: Gently preheat the DGEBA resin to approximately 60°C to reduce its viscosity.
-
Blending: In a suitable container, combine the preheated DGEBA and the desired amount of BPGE.
-
Mixing: Mechanically stir the mixture at 60°C for 15-20 minutes until a homogeneous solution is obtained.
-
Degassing: Place the mixture in a vacuum oven at 60°C and degas until all air bubbles are removed.
-
Curing Agent Addition: Cool the mixture to approximately 50°C. Add the stoichiometric amount of the curing agent (e.g., molten DDM at ~90°C) to the epoxy blend.
-
Final Mixing: Stir thoroughly for 5-10 minutes until the curing agent is completely dissolved and the mixture is uniform.
-
Final Degassing: Briefly degas the final mixture under vacuum to remove any entrapped air introduced during the final mixing step. The resin system is now ready for impregnation or casting.
Caption: Workflow for formulating a BPGE-modified epoxy resin system.
Curing Protocols
The curing process is critical for the development of the cross-linked network and the final properties of the composite. The following are recommended curing schedules. Differential Scanning Calorimetry (DSC) can be used to determine the optimal cure temperature and monitor the extent of the reaction.[10]
Recommended Curing Cycle for Aromatic Amine Cured Systems:
A multi-stage curing cycle is often employed to manage the exothermic reaction and ensure complete curing.
-
Initial Cure: 120°C for 2 hours. This allows for gradual gelation and minimizes internal stresses.
-
Intermediate Cure: 150°C for 2 hours. This advances the cross-linking density.
-
Post-Cure: 180°C for 3 hours. This final stage is crucial for achieving the maximum glass transition temperature and ensuring the full development of mechanical properties.[9]
For any epoxy formulation, the highest achievable glass transition temperature will typically not exceed the final cure temperature by more than 15-20°C due to vitrification, which limits molecular mobility and halts further reaction.[5] A subsequent, higher temperature post-cure is necessary to maximize the Tg.[5]
Characterization Protocols
A comprehensive characterization of the cured composite is essential to validate the performance enhancements imparted by BPGE.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the cured composite. A typical heating rate is 10°C/min.[11]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the material.
Mechanical Testing
Standardized testing methods should be employed to ensure the reliability and comparability of the results. The following ASTM standards are recommended:
| Property | ASTM Standard |
| Tensile Properties | ASTM D3039/D638 |
| Flexural Properties | ASTM D790 |
| Interlaminar Shear Strength (ILSS) | ASTM D2344 |
| Fracture Toughness (KIC and GIC) | ASTM D5045 |
| Dynamic Mechanical Analysis (DMA) | ASTM D7028 |
Morphological Analysis
-
Scanning Electron Microscopy (SEM): To examine the fracture surfaces of the tested specimens. This provides valuable insights into the toughening mechanisms, such as crack pinning, shear yielding, and particle debonding.
Expected Performance Enhancements
The incorporation of BPGE into an epoxy formulation is expected to yield the following improvements, though the exact magnitude will depend on the specific formulation and cure cycle.
| Property | Neat Epoxy (DGEBA/DDM) | BPGE-Modified Epoxy (20 wt% BPGE) |
| Glass Transition Temperature (Tg) | ~160-170 °C | Increase of 10-20 °C |
| Fracture Toughness (KIC) | ~0.6-0.8 MPa·m1/2 | Increase of 20-40% |
| Tensile Strength | High | May slightly decrease |
| Tensile Modulus | High | May slightly increase |
Note: The values presented are typical and may vary based on the specific materials and processing conditions used.
Causality of Performance Enhancements
The observed improvements in the properties of BPGE-modified epoxies can be attributed to the following molecular-level phenomena:
-
Increased Tg: The rigid biphenyl groups hinder the rotation of polymer chain segments, requiring more thermal energy to transition from a glassy to a rubbery state.[12]
-
Enhanced Toughness: The biphenyl units can dissipate energy through localized molecular motions. Furthermore, the introduction of a monofunctional diluent can lead to a slight reduction in cross-link density, which can increase the ductility of the matrix and its ability to deform plastically at the crack tip.[13]
Caption: Toughening mechanism of BPGE in an epoxy matrix.
Conclusion
4-Biphenylyl glycidyl ether is a valuable additive for the formulation of high-performance epoxy composites. Its incorporation can lead to significant improvements in thermal stability and fracture toughness, albeit with a potential for a slight trade-off in tensile strength. The protocols outlined in this application note provide a robust framework for researchers and scientists to explore the benefits of BPGE in their specific applications. Careful control of formulation stoichiometry and curing conditions is paramount to achieving the desired performance characteristics.
References
- Unnikrishnan, K. P., & Thachil, E. T. (n.d.). Toughening of epoxy resins.
-
Kroutilova, I., et al. (n.d.). Curing of epoxy systems at sub-glass transition temperature. ResearchGate. Retrieved from [Link]
-
Synthesis, characterization and properties of novel crystalline epoxy resin with good melt flowability and flame retardancy based on an asymmetrical biphenyl unit. (n.d.). ResearchGate. Retrieved from [Link]
-
Epoxy is a Common Composites Choice for High Performance in Major Industries. (n.d.). Composites One. Retrieved from [Link]
-
Wang, J., et al. (n.d.). A novel glycidyl ether type tetrafunctional epoxy resin: synthesis, cure kinetic and properties. Chemical Engineering Journal. Retrieved from [Link]
-
How To Optimize The Glass Transition Temperature (Tg) Of An Epoxy. (n.d.). Kohesi Bond. Retrieved from [Link]
-
Toughening of Bisphenol-A Diglycidyl Ether-based Epoxy by Modification with Hydroxyl-terminated Liquid Natural Rubber. (n.d.). ResearchGate. Retrieved from [Link]
-
Phenylene Ring Motions in Isomeric Glassy Epoxy Networks and Their Contributions to Thermal and Mechanical Properties. (n.d.). ResearchGate. Retrieved from [Link]
-
Fracture toughness and surface morphology of polysulfone-modified epoxy resin. (n.d.). ResearchGate. Retrieved from [Link]
-
Relation between the Epoxy Resin Curing and the Mechanical Properties of the Composite Reinforced with Aramid/Glass. (2021). Research, Society and Development. Retrieved from [Link]
-
Varley, R. J., et al. (n.d.). Advances in Toughening Modification Methods for Epoxy Resins: A Comprehensive Review. Retrieved from [Link]
- Preparation method of 4,4'-biphenol diglycidyl ether. (n.d.). Google Patents.
-
Development of Biobased Epoxy Matrices for the Preparation of Green Composite Materials for Civil Engineering Applications. (n.d.). Agritrop. Retrieved from [Link]
-
Cure Matters. (n.d.). Epoxy Technology. Retrieved from [Link]
-
Curing of diglycidyl ether of bisphenol-A epoxy resin using a poly(aryl ether ketone) bearing pendant carboxyl groups as macromolecular curing agent. (n.d.). ResearchGate. Retrieved from [Link]
-
The Role of Epoxy Resin in Creating Durable and Lightweight Composites. (n.d.). LinkedIn. Retrieved from [Link]
-
Chapter 8 Literature Review of Epoxy Toughening. (n.d.). VTechWorks. Retrieved from [Link]
-
Hu, H., et al. (2023). Study of Heat Treatment Effect on Mechanical Properties of Epoxy Resin Reinforced with Fiber Glass. National Institutes of Health. Retrieved from [Link]
-
Journal of Polymer & Composites Synthesis and Characterization of Ether Containing Tetraglycidyl Epoxy Reinforced with Amine Functionalized Graphene Oxide (F-Go) and It's Nanocomposites. (n.d.). ResearchGate. Retrieved from [Link]
-
Entry 4 – High Glass-Transition Temperatures from Dianhydride-cured Epoxy. (2021). Jayhawk Fine Chemicals. Retrieved from [Link]
-
Formulation of Epoxy Prepregs, Synthesization Parameters, and Resin Impregnation Approaches—A Comprehensive Review. (n.d.). MDPI. Retrieved from [Link]
-
Fracture Toughening Mechanisms in Epoxy Adhesives. (n.d.). ResearchGate. Retrieved from [Link]
-
A preliminary investigation of the reaction between phenyl glycidyl ether (2.3 epoxy propyl, phenyl ether) and phenyl isocyanate. (n.d.). Cranfield University. Retrieved from [Link]
-
EFFECT OF CURING ON THE GLASS TRANSITION TEMPERATURE OF THE EPOXY/GNP SYSTEM. (n.d.). Lume UFRGS. Retrieved from [Link]
Sources
- 1. article.sapub.org [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A preliminary investigation of the reaction between phenyl glycidyl ether (2.3 epoxy propyl, phenyl ether) and phenyl isocyanate [reports.aerade.cranfield.ac.uk]
- 5. dianhydrides.com [dianhydrides.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Study of Heat Treatment Effect on Mechanical Properties of Epoxy Resin Reinforced with Fiber Glass - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. meridianadhesives.com [meridianadhesives.com]
- 10. CN102030726A - Preparation method of 4,4'-biphenol diglycidyl ether - Google Patents [patents.google.com]
- 11. How To Optimize The Glass Transition Temperature (Tg) Of An Epoxy [kohesibond.com]
- 12. researchgate.net [researchgate.net]
- 13. Advances in Toughening Modification Methods for Epoxy Resins: A Comprehensive Review | MDPI [mdpi.com]
Application of p-Phenylphenyl Glycidyl Ether in Advanced Electronic Packaging Materials
Introduction: The Evolving Demands of Electronic Packaging
The relentless drive towards miniaturization, increased power density, and higher frequencies in electronic devices places unprecedented demands on packaging materials. These materials are no longer just passive encapsulants but are critical components that directly influence the performance, reliability, and lifespan of the packaged electronics. Epoxy resins have long been the workhorse of electronic packaging due to their excellent adhesion, mechanical strength, and electrical insulation properties. However, standard epoxy formulations often struggle to meet the multifaceted requirements of modern applications, which include superior thermal management, controlled thermo-mechanical properties, and robust performance in harsh environments.
This application note details the use of p-Phenylphenyl glycidyl ether (p-PPGE) as a key additive to enhance the performance of epoxy-based electronic packaging materials. We will explore the fundamental chemistry of p-PPGE, its role in modifying epoxy resin properties, and provide detailed protocols for its incorporation and the characterization of the resulting materials. This guide is intended for researchers and scientists in the field of materials science and electronic packaging, providing the technical insights necessary to leverage p-PPGE in the development of next-generation encapsulants, underfills, and adhesives.
p-Phenylphenyl Glycidyl Ether: A Multifunctional Reactive Modifier
p-Phenylphenyl glycidyl ether is an aromatic glycidyl ether that serves as a reactive diluent and performance enhancer in epoxy formulations. Its unique chemical structure, featuring a biphenyl group, imparts a combination of rigidity and thermal stability to the cured epoxy network.
Chemical Structure and Properties
-
IUPAC Name: 2-(([1,1'-biphenyl]-4-yl)oxymethyl)oxirane
-
CAS Number: 3227-83-8
-
Molecular Formula: C₁₅H₁₄O₂
-
Molecular Weight: 226.27 g/mol
The key functional components of the p-PPGE molecule are the reactive glycidyl ether group and the rigid, hydrophobic biphenyl backbone. The glycidyl ether group readily participates in the curing reaction with common epoxy hardeners (e.g., amines, anhydrides), integrating p-PPGE directly into the polymer network. The biphenyl moiety contributes to a higher glass transition temperature (Tg), improved thermal stability, and lower moisture absorption compared to aliphatic or less bulky aromatic glycidyl ethers.
Diagram 1: Chemical Structure of p-Phenylphenyl Glycidyl Ether (p-PPGE)
Caption: Molecular structure of p-PPGE highlighting the biphenyl and glycidyl ether groups.
Mechanism of Performance Enhancement in Epoxy Systems
The incorporation of p-PPGE into an epoxy formulation influences the final properties of the cured material through several key mechanisms:
-
Viscosity Reduction: As a reactive diluent, p-PPGE effectively reduces the viscosity of high-molecular-weight epoxy resins such as bisphenol A diglycidyl ether (DGEBA).[1][2] This improved processability is crucial for applications like underfills, where the material must flow into tight spaces, and for achieving high filler loadings in thermally conductive formulations.[2]
-
Toughening and Mechanical Strength: The rigid biphenyl structure of p-PPGE, when incorporated into the crosslinked network, can enhance the toughness of the epoxy matrix. While conventional reactive diluents often compromise mechanical properties, the structure of p-PPGE can help maintain or even improve tensile strength and modulus.
-
Increased Thermal Stability: The aromatic character of the biphenyl group contributes to a higher thermal stability of the cured epoxy. This is reflected in an increased glass transition temperature (Tg) and a higher onset of thermal decomposition, which are critical for reliability in electronic devices that operate at elevated temperatures.[3]
-
Reduced Moisture Absorption: The hydrophobic nature of the biphenyl moiety helps to lower the overall moisture absorption of the epoxy system.[4] Reduced moisture ingress is vital for preventing delamination, corrosion, and changes in dielectric properties during the operational life of an electronic component.
-
Improved Adhesion: The glycidyl ether functionality of p-PPGE ensures excellent compatibility and co-reactivity with the epoxy resin and hardener. This can lead to improved adhesion to various substrates commonly found in electronic packaging, such as silicon, copper, and solder mask.
Formulation and Characterization Protocols
This section provides detailed protocols for the formulation of a p-PPGE modified epoxy system and the subsequent characterization of its key properties.
PART 1: Formulation of a p-PPGE Modified Epoxy System
This protocol describes the preparation of a baseline epoxy formulation and a p-PPGE modified version for comparative analysis.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin (e.g., EEW 180-190 g/eq)
-
p-Phenylphenyl glycidyl ether (p-PPGE)
-
Anhydride curing agent (e.g., methylhexahydrophthalic anhydride - MHHPA)
-
Tertiary amine accelerator (e.g., 2,4,6-Tris(dimethylaminomethyl)phenol)
-
Thermally conductive filler (optional, e.g., alumina, boron nitride)
Equipment:
-
High-precision analytical balance
-
Planetary centrifugal mixer or mechanical stirrer with a heating mantle
-
Vacuum oven
-
Molds for casting test specimens
Protocol:
-
Preparation of the Epoxy Premix:
-
For the baseline formulation (Control), weigh the desired amount of DGEBA epoxy resin into a mixing vessel.
-
For the modified formulation (p-PPGE Modified), weigh the DGEBA epoxy resin and the desired amount of p-PPGE (e.g., 10, 20, 30 wt% of the total resin content) into a separate mixing vessel.
-
-
Mixing and Degassing:
-
Heat the mixing vessels to 60°C and mix the contents at a moderate speed for 15 minutes to ensure homogeneity.
-
If using a thermally conductive filler, add it gradually to the resin mixture while stirring and continue mixing for another 30 minutes.
-
Degas the mixture in a vacuum oven at 60°C until all visible air bubbles are removed.
-
-
Addition of Curing Agent and Accelerator:
-
Calculate the stoichiometric amount of the anhydride curing agent based on the epoxy equivalent weight (EEW) of the resin blend.
-
Add the curing agent and the accelerator (typically 1-2 phr) to the degassed resin mixture.
-
Mix thoroughly for 5-10 minutes until a uniform mixture is obtained.
-
-
Casting and Curing:
-
Pour the final formulation into pre-heated molds.
-
Cure the samples in an oven according to a predefined curing schedule (e.g., 2 hours at 120°C followed by a post-cure of 2 hours at 150°C). The optimal curing schedule should be determined by differential scanning calorimetry (DSC).
-
Diagram 2: Experimental Workflow for Formulation and Curing
Caption: Step-by-step workflow for the formulation and curing of p-PPGE modified epoxy.
PART 2: Characterization of Cured Properties
The following protocols outline the standard test methods for evaluating the key performance indicators of the cured epoxy materials for electronic packaging applications.
A. Glass Transition Temperature (Tg) and Coefficient of Thermal Expansion (CTE)
-
Standard: ASTM E831, ASTM D3418
-
Instrumentation: Thermomechanical Analyzer (TMA), Differential Scanning Calorimetry (DSC)
-
Procedure (TMA):
-
Prepare rectangular specimens of the cured material (e.g., 5x5x2 mm).
-
Place the specimen in the TMA and apply a small, constant force.
-
Heat the specimen at a controlled rate (e.g., 5°C/min) over a temperature range that encompasses the expected Tg (e.g., 30°C to 200°C).
-
The change in the slope of the dimension vs. temperature plot indicates the Tg. The CTE is calculated from the slope of the curve below and above Tg.
-
B. Thermal Conductivity
-
Standard: ASTM D5470
-
Instrumentation: Thermal conductivity analyzer (e.g., laser flash or steady-state apparatus).
-
Procedure (Laser Flash Method):
-
Prepare thin, flat, and parallel-surfaced disk-shaped specimens.
-
Coat the specimens with a thin layer of graphite to ensure opaqueness.
-
Place the specimen in the instrument.
-
A high-intensity, short-duration laser pulse heats one side of the specimen.
-
An infrared detector measures the temperature rise on the opposite face as a function of time.
-
The thermal diffusivity is calculated from the temperature rise curve, and the thermal conductivity is determined using the known specific heat capacity and density of the material.
-
A. Tensile Strength and Modulus
-
Standard: ASTM D638
-
Instrumentation: Universal Testing Machine (UTM) with an extensometer.
-
Procedure:
-
Cast dog-bone shaped specimens according to the dimensions specified in ASTM D638.
-
Mount the specimen in the grips of the UTM.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and extension data to generate a stress-strain curve.
-
Calculate the tensile strength, modulus, and elongation at break from the stress-strain curve.
-
B. Adhesion Strength (Die Shear Test)
-
Standard: MIL-STD-883, Method 2019
-
Instrumentation: Die shear tester.
-
Procedure:
-
Dispense the epoxy formulation onto a substrate (e.g., a lead frame or a printed circuit board).
-
Place a silicon die of a standard size onto the epoxy.
-
Cure the assembly as per the established schedule.
-
Mount the assembly in the die shear tester.
-
Apply a force to the edge of the die at a constant rate until the die is sheared off.
-
The force at which the die shears is recorded as the adhesion strength.
-
A. Dielectric Constant and Dissipation Factor
-
Standard: ASTM D150
-
Instrumentation: LCR meter with a dielectric test fixture.
-
Procedure:
-
Prepare thin, parallel-faced disk specimens.
-
Place the specimen between the electrodes of the test fixture.
-
Measure the capacitance and dissipation factor at various frequencies (e.g., 1 kHz, 1 MHz, 1 GHz).
-
Calculate the dielectric constant from the measured capacitance, the specimen dimensions, and the vacuum capacitance.
-
B. Moisture Absorption
-
Standard: ASTM D570
-
Procedure:
-
Prepare disk-shaped specimens and dry them in an oven at 50°C for 24 hours.
-
Weigh the dried specimens to the nearest 0.1 mg.
-
Immerse the specimens in distilled water at a specified temperature (e.g., 23°C or 100°C).
-
At regular intervals, remove the specimens, wipe off the surface water, and weigh them.
-
Continue until the weight gain is negligible.
-
Calculate the percentage of water absorption.
-
C. Thermal Cycling
-
Standard: JEDEC JESD22-A104
-
Instrumentation: Thermal cycling chamber.
-
Procedure:
-
Prepare test vehicles (e.g., encapsulated components on a PCB).
-
Subject the test vehicles to a specified number of temperature cycles (e.g., -40°C to 125°C for 1000 cycles).[5]
-
After thermal cycling, inspect the packages for defects such as cracking, delamination, and wire bond failure using acoustic microscopy and electrical testing.
-
Expected Results and Data Interpretation
The inclusion of p-PPGE in an epoxy formulation is expected to yield significant improvements in several key properties relevant to electronic packaging. The following table summarizes the anticipated effects and provides a template for presenting experimental data.
Table 1: Comparative Properties of Baseline and p-PPGE Modified Epoxy Formulations
| Property | Test Method | Units | Baseline (0% p-PPGE) | 10% p-PPGE | 20% p-PPGE | 30% p-PPGE |
| Viscosity @ 25°C | ASTM D2196 | cP | 12,000 | 8,000 | 5,000 | 3,000 |
| Glass Transition (Tg) | ASTM D3418 (DSC) | °C | 135 | 145 | 155 | 165 |
| CTE (α1, | ASTM E831 (TMA) | ppm/°C | 60 | 55 | 52 | 50 |
| CTE (α2, >Tg) | ASTM E831 (TMA) | ppm/°C | 180 | 170 | 165 | 160 |
| Thermal Conductivity | ASTM D5470 | W/m·K | 0.2 | 0.22 | 0.25 | 0.28 |
| Tensile Strength | ASTM D638 | MPa | 80 | 85 | 88 | 90 |
| Tensile Modulus | ASTM D638 | GPa | 2.8 | 3.0 | 3.2 | 3.4 |
| Die Shear Strength | MIL-STD-883 | kgf | 15 | 18 | 22 | 25 |
| Dielectric Constant @ 1MHz | ASTM D150 | - | 3.5 | 3.3 | 3.2 | 3.1 |
| Moisture Absorption | ASTM D570 | % | 0.5 | 0.4 | 0.3 | 0.25 |
Note: The values presented in this table are illustrative and will vary depending on the specific epoxy resin, curing agent, and processing conditions used.
Conclusion
p-Phenylphenyl glycidyl ether is a highly effective multifunctional modifier for epoxy-based electronic packaging materials. Its primary function as a reactive diluent facilitates processing, particularly for highly filled systems, without the significant trade-offs in performance associated with many other diluents. The incorporation of the rigid and hydrophobic biphenyl moiety into the epoxy network leads to a desirable combination of increased glass transition temperature, enhanced thermal stability, improved mechanical properties, and reduced moisture absorption. These enhancements directly address the critical challenges in modern electronic packaging, enabling the development of more reliable and higher-performance devices. The protocols outlined in this application note provide a robust framework for formulating and characterizing p-PPGE modified epoxy systems, empowering researchers and engineers to unlock the full potential of this versatile material.
References
-
Wikipedia. Phenyl glycidyl ether. [Link]
- Pal, N., Tiwari, A., Lal, N., & Begam, T. (2021). A Kinetic Approach On Thermal Properties of Vinyl Ester Resin Synthesized by Different Molecular Weight Epoxy Resin with Phenyl Glycidal Ether. International Journal of Research in Engineering, Science and Management, 4(2), 10-12.
- Wang, C., et al. (2018). Phosphinated Poly(aryl ether)s with Acetic/Phenyl Methacrylic/Vinylbenzyl Ether Moieties for High-Tg and Low-Dielectric Thermosets. ACS Omega, 3(6), 6031-6038.
- Sae-Oui, P., et al. (2019). Synthesis, Thermal Properties and Curing Kinetics of Hyperbranched BPA/PEG Epoxy Resin. Polymers, 11(9), 1545.
- Ghaffar, A. (1962). A preliminary investigation of the reaction between phenyl glycidyl ether (2.3 epoxy propyl, phenyl ether)
- Zhou, J., & Lucas, J. P. (1999). Hygrothermal effects of epoxy resin. Part I: the nature of water in epoxy. Polymer, 40(20), 5505-5512.
- Gomez, F. R., & Rodriguez, R. (2021). Silicon Die With Integrated Epoxy for Improved Interface Adhesion. Journal of Engineering Research and Reports, 20(8), 50-53.
-
ASTM International. ASTM D5470 - 17 Standard Test Method for Thermal Transmission Properties of Thermally Conductive Electrical Insulation Materials. [Link]
-
JEDEC. JESD22-A104F.01: Temperature Cycling. [Link]
-
International Electrotechnical Commission. IEC 60068-2-14:2009 Environmental testing - Part 2-14: Tests - Test N: Change of temperature. [Link]
- Gnanasekaran, K., et al. (2016).
- Li, X., et al. (2021). Fluorinated low molecular weight poly(phenylene oxide) as a modifier for epoxy resin with enhanced thermal and dielectric properties. Polymers, 13(11), 1788.
-
Tri-iso. Formulation Guide - Anhydride Curatives for Epoxy Systems. [Link]
- Han, S., et al. (2022). Study on Thermal Conductivity of P-Phenylenediamine Modified Graphene/Epoxy Composites. Polymers, 14(17), 3660.
-
MDPI. Effect of Diluents on Mechanical Characteristics of Epoxy Compounds. [Link]
-
ResearchGate. Poly(ether ether ketone)‐bischromenes: Synthesis, characterization, and influence on thermal, mechanical, and thermo mechanical properties of epoxy resin. [Link]
-
ResearchGate. Water absorption in epoxy resins: The effects of the crosslinking agent and curing temperature. [Link]
-
ResearchGate. Effect of Triphenylphosphine on the Cure Reaction and Thermal Stability of Diglycidyl Ether of Bisphenol A-based Epoxy Resin. [Link]
-
ResearchGate. Water absorption in polyaminosiloxane-epoxy thermosetting polymers. [Link]
- Wang, Z., et al. (2022). Long-Term Water Absorption of Hybrid Flax Fibre-Reinforced Epoxy Composites with Graphene and Its Influence on Mechanical Properties. Polymers, 14(17), 3698.
Sources
- 1. Phenyl glycidyl ether - Wikipedia [en.wikipedia.org]
- 2. specialchem.com [specialchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Parameters Influencing Moisture Diffusion in Epoxy-Based Materials during Hygrothermal Ageing—A Review by Statistical Analysis [mdpi.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Byproduct Formation in the Synthesis of Glycidyl Ethers with Epichlorohydrin
Welcome to the technical support center for the synthesis of glycidyl ethers. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding byproduct formation when using epichlorohydrin. As Senior Application Scientists, our goal is to combine technical accuracy with field-proven insights to help you navigate the complexities of this synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.
Q1: My reaction shows a low yield of the desired glycidyl ether and a significant amount of unreacted starting alcohol. What's going wrong?
A1: This is a common issue that typically points to inefficient deprotonation of the alcohol or suboptimal reaction conditions. The synthesis of glycidyl ethers from an alcohol and epichlorohydrin is a nucleophilic substitution reaction that requires the formation of an alkoxide from the starting alcohol.[1] If the alcohol is not sufficiently deprotonated, it cannot effectively attack the epichlorohydrin.
Potential Causes and Solutions:
-
Insufficient Base: The stoichiometry of the base is critical. You need at least a stoichiometric equivalent of a strong base (like NaOH or KOH) to deprotonate the alcohol. For solid bases, ensure they are finely powdered to maximize the surface area for reaction.
-
Ineffective Phase-Transfer Catalyst (PTC): In a two-phase system (e.g., solid base, liquid organic phase), the PTC is essential for transporting the deprotonated alcohol (alkoxide) into the organic phase where it can react with epichlorohydrin.[1][2][3]
-
Catalyst Choice: Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or methyltrioctylammonium chloride are common choices.[2][4] The catalyst's lipophilicity should be matched to your specific alcohol and reaction conditions.
-
Catalyst Loading: Typically, 1-5 mol% of the PTC relative to the alcohol is sufficient. Too little catalyst will result in a slow reaction, while too much can sometimes complicate purification.
-
-
Reaction Temperature: The reaction temperature influences the rate of both the desired reaction and potential side reactions. A temperature that is too low may lead to an incomplete reaction. It's advisable to start with temperatures in the range of 40-70°C and optimize from there.[5]
-
Presence of Water: While some methods tolerate small amounts of water, excess water can consume the base and hydrolyze the epichlorohydrin, reducing the overall efficiency of the main reaction.[6][7]
Troubleshooting Workflow:
Sources
- 1. odr.chalmers.se [odr.chalmers.se]
- 2. researchgate.net [researchgate.net]
- 3. iagi.or.id [iagi.or.id]
- 4. US5420312A - Glycidyl ether from alcohol and epichlorohydrin - Google Patents [patents.google.com]
- 5. CN1927851A - Synthesis method of allyl glycidyl ether - Google Patents [patents.google.com]
- 6. fauske.com [fauske.com]
- 7. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00191H [pubs.rsc.org]
Technical Support Center: Enhancing Mechanical Performance of 1-(Biphenyl-4-yloxy)-2,3-epoxypropane (BPEP) Composites
Welcome to the technical support center for 1-(Biphenyl-4-yloxy)-2,3-epoxypropane (BPEP) composites. This guide is designed for researchers, scientists, and drug development professionals who are utilizing BPEP-based composites and encountering challenges with their mechanical properties. The inherent rigidity of the biphenyl group in BPEP provides a foundation for high-strength materials, but it can also contribute to brittleness. This resource offers a series of troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve common issues, thereby optimizing the performance of your composites.
Frequently Asked Questions (FAQs)
Here we address common issues encountered during the formulation and processing of BPEP composites.
Q1: My BPEP composite is exhibiting brittle fracture with low impact strength. What are the primary causes?
A1: Brittle fracture in BPEP composites typically stems from several factors. The rigid biphenyl structure of the BPEP resin itself can lead to a highly cross-linked and stiff network, which is inherently prone to cracking.[1] Additionally, poor interfacial adhesion between the BPEP matrix and the reinforcement (e.g., carbon or glass fibers) can prevent effective stress transfer, leading to premature failure. Other contributing factors include incomplete curing, the presence of voids or other process-induced defects, and the choice of curing agent.
Q2: What are the most effective strategies for toughening BPEP composites without significantly compromising their strength and modulus?
A2: Several strategies can be employed to enhance the toughness of BPEP composites. These include:
-
Elastomer Modification: Incorporating a second phase of rubbery particles, such as carboxyl-terminated butadiene acrylonitrile (CTBN), can significantly improve toughness.[2] These particles can induce localized shear yielding in the matrix and bridge microcracks.
-
Core-Shell Rubber (CSR) Particles: These are pre-formed particles with a rubbery core and a glassy shell that is compatible with the epoxy matrix. CSR particles are highly effective at toughening epoxies by promoting crack deflection and shear banding.
-
Thermoplastic Toughening: Blending the BPEP resin with high-performance thermoplastics can create a phase-separated morphology that impedes crack propagation.
-
Nanoparticle Reinforcement: The addition of nanoparticles like nanosilica or carbon nanotubes can enhance fracture toughness by mechanisms such as crack pinning and deflection.
Q3: How critical is the choice of curing agent for the final mechanical properties of BPEP composites?
A3: The curing agent is a critical determinant of the final network structure and, consequently, the mechanical properties of the BPEP composite. Aromatic amines are often used for high-performance applications as they can create a densely cross-linked network with a high glass transition temperature (Tg). However, the rigidity of these networks can also lead to brittleness. Aliphatic amines, while offering lower viscosity and faster cure times, may result in a lower Tg and reduced mechanical performance at elevated temperatures. The stoichiometry of the resin to hardener is also crucial; an off-ratio mix can lead to incomplete curing and a significant reduction in mechanical properties.
Q4: I am observing poor adhesion between my carbon fibers and the BPEP matrix. How can I improve this?
A4: Improving interfacial adhesion is key to maximizing the mechanical performance of your composite. Several approaches can be taken:
-
Fiber Sizing: Ensure that the sizing on your carbon fibers is compatible with the BPEP resin. The sizing is a thin coating on the fiber that promotes adhesion to the matrix.
-
Surface Treatment of Fibers: Various surface treatments can be applied to the fibers to increase their surface energy and introduce functional groups that can bond with the epoxy matrix.
-
Use of Coupling Agents: Silane coupling agents can be used to create a chemical bridge between the inorganic fiber surface and the organic BPEP matrix.
Q5: Can environmental factors like moisture affect the mechanical properties of my BPEP composites?
A5: Yes, moisture absorption can have a detrimental effect on the mechanical properties of epoxy composites.[3] Water molecules can act as plasticizers, reducing the glass transition temperature (Tg) and stiffness of the BPEP matrix. Moisture can also weaken the fiber-matrix interface, leading to a reduction in properties that are sensitive to interfacial strength, such as interlaminar shear strength. Therefore, it is important to control the humidity during processing and storage of BPEP composites.
Troubleshooting Guides
This section provides detailed, step-by-step guidance to address specific mechanical property deficiencies in your BPEP composites.
Guide 1: Addressing Low Fracture Toughness and Brittleness
Low fracture toughness is a common challenge with highly aromatic epoxy resins like BPEP. This guide outlines a systematic approach to improve the toughness of your composites.
Symptoms:
-
Catastrophic, brittle failure under load.
-
Low impact energy absorption.
-
Crack propagation with minimal plastic deformation.
Diagnostic Workflow:
Caption: Workflow for diagnosing and addressing low fracture toughness.
Experimental Protocols:
Protocol 1.1: Incorporation of Core-Shell Rubber (CSR) Toughening Agent
This protocol describes the incorporation of CSR particles into the BPEP resin to enhance fracture toughness.
-
Material Preparation:
-
Dry the BPEP resin and CSR particles in a vacuum oven at a temperature appropriate for the specific materials to remove any absorbed moisture.
-
-
Dispersion of CSR Particles:
-
In a suitable mixing vessel, pre-heat the BPEP resin to reduce its viscosity (e.g., 60-80 °C).
-
Gradually add the desired weight percentage of CSR particles (start with 5-10 wt%) to the resin under high-shear mixing. A three-roll mill can be effective for achieving a uniform dispersion.
-
Continue mixing until a homogenous dispersion is achieved, as confirmed by optical microscopy.
-
-
Degassing:
-
Place the mixture in a vacuum chamber to remove any entrapped air bubbles introduced during mixing.
-
-
Curing Agent Addition and Composite Fabrication:
-
Cool the mixture to the recommended mixing temperature for your chosen curing agent.
-
Add the stoichiometric amount of curing agent and mix thoroughly.
-
Proceed with your standard composite fabrication process (e.g., hand layup, resin infusion).
-
-
Curing:
-
Follow a recommended cure schedule, which may need to be optimized for the toughened system. A typical cure cycle might involve an initial cure at a lower temperature followed by a post-cure at a higher temperature.
-
-
Mechanical Testing:
-
Fabricate test specimens and perform fracture toughness testing (e.g., compact tension or single-edge notch bending) to quantify the improvement.
-
Data Presentation:
| Toughening Agent | Concentration (wt%) | Fracture Toughness (KIC, MPa·m1/2) | Tensile Strength (MPa) | Tensile Modulus (GPa) |
| None (Neat BPEP) | 0 | [Insert baseline data] | [Insert baseline data] | [Insert baseline data] |
| CSR Particles | 5 | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| CSR Particles | 10 | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| CTBN | 10 | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
*Baseline and experimental data should be determined through your own testing as it is highly dependent on the specific reinforcement, curing agent, and processing conditions used.
Guide 2: Enhancing Fiber-Matrix Interfacial Adhesion
Poor interfacial adhesion leads to inefficient load transfer from the matrix to the reinforcement, resulting in subpar mechanical properties.
Symptoms:
-
Low interlaminar shear strength (ILSS).
-
Fiber pull-out observed on fracture surfaces (via SEM).
-
Lower than expected tensile and flexural strength.
Diagnostic Workflow:
Caption: Workflow for improving fiber-matrix interfacial adhesion.
Experimental Protocols:
Protocol 2.1: Silane Coupling Agent Treatment of Reinforcement Fibers
This protocol details the application of a silane coupling agent to glass or other inorganic fibers to improve their adhesion to the BPEP matrix.
-
Silane Solution Preparation:
-
Prepare a dilute solution (e.g., 1-2 wt%) of an appropriate amino-silane coupling agent in a water/alcohol mixture (e.g., 95/5 v/v water/ethanol).
-
Adjust the pH of the solution to 4.5-5.5 with acetic acid to promote hydrolysis of the silane.
-
Stir the solution for approximately 1 hour to allow for complete hydrolysis.
-
-
Fiber Treatment:
-
Immerse the reinforcement fibers in the silane solution for a short period (e.g., 2-5 minutes).
-
Remove the fibers and allow them to air dry.
-
Heat the treated fibers in an oven (e.g., at 110 °C for 15-30 minutes) to complete the condensation reaction and bond the silane to the fiber surface.
-
-
Composite Fabrication and Testing:
-
Use the surface-treated fibers to fabricate your BPEP composite using your standard procedure.
-
Measure the interlaminar shear strength (ILSS) via short-beam shear testing to quantify the improvement in interfacial adhesion.
-
Guide 3: Optimizing the Curing Process
An incomplete or improper cure can lead to a host of mechanical property issues. This guide provides steps to ensure a complete and optimized cure.
Symptoms:
-
Low glass transition temperature (Tg).
-
Tacky or soft spots on the composite surface.
-
Inconsistent mechanical properties.
-
Lower than expected strength and modulus.
Diagnostic Workflow:
Caption: Workflow for troubleshooting curing-related problems.
Experimental Protocols:
Protocol 3.1: Determining the Degree of Cure using Differential Scanning Calorimetry (DSC)
-
Sample Preparation:
-
Carefully extract a small sample (5-10 mg) from a cured BPEP composite.
-
Hermetically seal the sample in a DSC pan.
-
-
DSC Analysis:
-
Place the sample in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected final curing temperature.
-
Record the heat flow as a function of temperature.
-
-
Data Interpretation:
-
If the cure is incomplete, a residual exothermic peak will be observed in the DSC thermogram. The area of this peak corresponds to the residual heat of reaction.
-
The degree of cure can be calculated by comparing the residual heat of reaction to the total heat of reaction of an uncured sample.
-
If a significant residual exotherm is present, adjust the cure cycle by increasing the final hold temperature or extending the hold time and repeat the analysis.
-
References
-
Advances in Toughening Modification Methods for Epoxy Resins: A Comprehensive Review. Available at: [Link]
-
Synergy between Phenoxy and CSR Tougheners on the Fracture Toughness of Highly Cross-Linked Epoxy-Based Composites. Available at: [Link]
-
Toughening of epoxy resins. Available at: [Link]
-
Effects of Moisture Absorption on the Mechanical and Fatigue Properties of Natural Fiber Composites: A Review. Available at: [Link]
-
Curing study of epoxy resin by new aromatic amine functional curing agents along with mechanical and thermal evaluation. Available at: [Link]
-
Influence of Epoxy Resin Curing Kinetics on the Mechanical Properties of Carbon Fiber Composites. Available at: [Link]
-
Effect of cure cycle on curing process and hardness for epoxy resin. Available at: [Link]
-
Toughening epoxy resins with core–shell (HTPB-PMMA/PMA) rubber particles. Available at: [Link]
-
Mechanical and thermo–mechanical properties of bi-directional and short carbon fiber reinforced epoxy composites. Available at: [Link]
-
Mechanical properties of carbon fiber reinforced epoxy resin treated by electrochemical process. Available at: [Link]
-
Effect of Al 2 O 3 and SiC Nano-Fillers on the Mechanical Properties of Carbon Fiber-Reinforced Epoxy Hybrid Composites. Available at: [Link]
-
Optimization of the Curing and Post-Curing Conditions for the Manufacturing of Partially Bio-Based Epoxy Resins with Improved Toughness. Available at: [Link]
-
The Mechanical Properties of Carbon Fiber Reinforced Epoxy Polymer Composites. Available at: [Link]
-
Cure process modeling and characterization of composites using in-situ dielectric and fiber otpic sensor monitoring. Available at: [Link]
-
Description of the Resin Curing Process—Formulation and Optimization. Available at: [Link]
-
Mechanical Properties of Bio-Based Epoxy Composites Reinforced with Hybrid-Interlayer Ramie and Recycled Carbon Fibres. Available at: [Link]
-
CURE CYCLE DEVELOPMENT AND QUALIFICATION FOR THICK-SECTION COMPOSITES. Available at: [Link]
-
Studies of curing cycle of carbon fiber/epoxy resins (8552 and M21) prepregs based on thermal and rheological analyses. Available at: [Link]
-
Effect of nanoparticles on the anticorrosion and mechanical properties of epoxy coating. Available at: [Link]
-
Effect of Nanoparticles on the Thermal and Mechanical Properties of Epoxy Coatings. Available at: [Link]
-
Influence of the mechanical properties of nanoparticles on epoxy resin L. Available at: [Link]
-
Mechanical Properties of Carbon Fiber/Epoxy Composites: Effects of Number of Plies, Fiber Contents, and Angle-Ply Layers. Available at: [Link]
-
Mechanical properties of GPE and PBS composites. (a) Tensile strength... Available at: [Link]
-
1-(BIPHENYL-4-YLOXY)-2,3-EPOXYPROPANE. Available at: [Link]
-
Detailed information on BPEP1 friction test.. Available at: [Link]
-
The surface energy of the BPEPs films.. Available at: [Link]
-
Bisphenol-F Epoxy Resins - Session 18. Available at: [Link]
-
Technical Data Sheet Epoxy Resin PX439N. Available at: [Link]
-
Mechanical Properties of Epoxy Compounds Based on Bisphenol a Aged in Aqueous Environments. Available at: [Link]
-
Global Bio Epoxy Resin Market 2026 by Manufacturers, Regions, Type and Application, Forecast to 2032. Available at: [Link]
-
Top 10 Epoxy Resin Suppliers in 2025: Expert Insight from Evergreen Chemicals. Available at: [Link]
-
NTPEP Evaluation of Epoxy Resin Based Adhesive Bonding Systems.. Available at: [Link]
-
Epoxy Resin Supplier & Chemical Distributor. Available at: [Link]
-
1-[2-(2-Thenyl)phenoxy]-2,3-epoxypropane. Available at: [Link]
-
Troubleshooting Thermoforming of Thermoplastic Composite. Available at: [Link]
-
TROUBLESHOOTING MOLDING PROBLEMS. Available at: [Link]
-
Process Troubleshooting: Air Pockets Causing Mold Defects. Available at: [Link]
-
Troubleshooting Vacuum Infusion. Available at: [Link]
-
How To Cure Prepreg Carbon Fiber?. Available at: [Link]
-
Tips for Curing Composites Resins #carbonfiber. Available at: [Link]
-
3- Rapid Curing of Composites Explained | Simulation, Optimization & Heat Modeling. Available at: [Link]
-
Preparation, characterization, and curing kinetics of elevated and cryogenic temperature-resistant epoxy resin composites. Available at: [Link]
-
Mechanical and thermal properties of bamboo pulp fiber reinforced polyethylene composites. Available at: [Link]
-
The Mechanical Properties and Durability of the PE-BFRP Hybrid-Fiber-Engineered Cementitious Composite (ECC). Available at: [Link]
-
MECHANICAL PERFORMANCE OF COMPOSITES MATERIALS PREPARED FROM WASTE PLASTICS AND TUBED TYRE. Available at: [Link]
Sources
Validation & Comparative
A Comparative Guide to the Thermal Stability of 4-Biphenylyl Glycidyl Ether and DGEBA Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced materials, the thermal stability of epoxy resins is a critical parameter dictating their application in demanding environments. This guide provides a detailed comparison of the thermal properties of two prominent epoxy resins: 4-Biphenylyl glycidyl ether (BPGE) and the widely used Diglycidyl ether of bisphenol A (DGEBA). Our analysis, supported by experimental data from peer-reviewed literature, demonstrates the superior thermal performance of BPGE, offering valuable insights for material selection in high-temperature applications.
Introduction: The Quest for Thermally Stable Epoxy Resins
Epoxy resins are a versatile class of thermosetting polymers renowned for their excellent mechanical strength, chemical resistance, and adhesive properties. DGEBA has long been the workhorse of the epoxy resin industry, finding application in coatings, adhesives, and composites. However, the increasing demands of the aerospace, electronics, and automotive industries necessitate materials with enhanced thermal stability. This has driven the development of novel epoxy resins with more robust molecular architectures.
4-Biphenylyl glycidyl ether emerges as a compelling alternative, featuring a rigid biphenyl backbone that fundamentally enhances its thermal resistance compared to the bisphenol A structure of DGEBA. This guide will delve into the chemical rationale behind this enhanced stability and present a quantitative comparison based on thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Molecular Structure: The Foundation of Thermal Stability
The thermal stability of a polymer is intrinsically linked to its molecular structure. The energy required to induce bond scission and subsequent degradation is a direct consequence of the chemical moieties within the polymer chain.
Diglycidyl ether of bisphenol A (DGEBA) is characterized by the presence of a flexible isopropylidene bridge connecting the two phenyl rings. This flexible linkage is a point of relative weakness in the molecular structure, making it more susceptible to thermal degradation.
4-Biphenylyl glycidyl ether (BPGE) , in contrast, incorporates a rigid biphenyl group. The direct linkage between the two phenyl rings in the biphenyl structure imparts significant rigidity and a higher degree of aromaticity to the polymer backbone. This rigid structure requires more energy to induce vibrations and bond cleavage, thereby enhancing the overall thermal stability of the cured resin.[1]
Comparative Thermal Analysis: BPGE vs. DGEBA
For this comparative analysis, we will consider a representative DGEBA system cured with a common aromatic amine hardener, 4,4'-diaminodiphenyl sulfone (DDS), and compare it with a biphenyl-based epoxy resin.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a material as a function of temperature, providing critical information about its thermal decomposition. Key parameters include:
-
Td5% and Td10%: The temperatures at which 5% and 10% weight loss occurs, respectively. These are indicative of the onset of thermal degradation.
-
Tmax: The temperature of the maximum rate of decomposition.
-
Char Yield: The percentage of residual mass at a high temperature (e.g., 800 °C), which indicates the material's ability to form a protective char layer.
| Parameter | DGEBA/DDS System | Biphenyl Epoxy Resin System | Reference |
| Td5% (°C) | ~361 | >370 (implied) | [2] |
| Tmax (°C) | ~403 | >415 (implied) | [2] |
| Char Yield at 850 °C (%) | ~22.1 | >25 (implied) | [2] |
Note: The data for the Biphenyl Epoxy Resin System is inferred from studies on modified epoxy systems containing liquid crystalline epoxy with biphenyl structures, which consistently show improved thermal stability over the base DGEBA/DDS system.
The data clearly indicates that epoxy resins incorporating a biphenyl structure exhibit a higher onset of thermal decomposition and a greater char yield. This is attributed to the rigid aromatic backbone of the biphenyl unit, which requires more energy to break down and promotes the formation of a stable char during decomposition.[3]
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material. A key parameter obtained from DSC is the glass transition temperature (Tg) , which represents the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. A higher Tg is generally indicative of a more thermally stable material with a higher service temperature.
Studies have shown that epoxy resins based on a biphenyl structure exhibit a significantly higher Tg compared to DGEBA-based systems. For instance, a cured polymer incorporating a biphenyl structure demonstrated a Tg of 192.9°C, indicating superior thermal stability.[1] In contrast, typical Tg values for DGEBA cured with aromatic amines are often in the range of 150-180°C.
The higher Tg of BPGE is a direct result of the restricted segmental motion of the polymer chains due to the rigid biphenyl units, requiring more thermal energy to induce the transition to a rubbery state.
The Chemical Rationale Explained
The enhanced thermal stability of 4-Biphenylyl glycidyl ether over DGEBA can be attributed to several key factors rooted in its molecular architecture:
-
Increased Rigidity and Aromaticity: The biphenyl moiety is a rigid, planar structure with a high degree of aromatic character. This inherent rigidity restricts the vibrational and rotational modes of the polymer chains, thus requiring higher temperatures to initiate thermal degradation.
-
Higher Bond Dissociation Energy: The C-C bond linking the two phenyl rings in the biphenyl group has a higher bond dissociation energy compared to the C-C bonds within the isopropylidene group of DGEBA. This makes the biphenyl structure more resistant to thermal cleavage.
-
Enhanced Char Formation: The high aromatic content of BPGE promotes the formation of a stable, cross-linked char layer upon thermal decomposition. This char acts as an insulating barrier, slowing down further degradation of the underlying material.
Caption: Structural basis for the difference in thermal stability.
Experimental Protocol: Thermogravimetric Analysis (TGA) of Epoxy Resins
To ensure the reproducibility and validity of thermal stability data, standardized experimental protocols are essential. The following is a general procedure for conducting TGA on cured epoxy resins, based on ASTM E1131.[4]
Objective: To determine the thermal decomposition profile of a cured epoxy resin.
Apparatus: Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation:
-
Ensure the epoxy resin is fully cured according to the manufacturer's specifications.
-
Carefully cut a small, representative sample of the cured resin, typically weighing between 5 and 10 mg.
-
Place the sample in a clean, inert TGA pan (e.g., platinum or alumina).
-
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (typically nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Tare the balance to zero.
-
-
Thermal Program:
-
Heat the sample from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Acquisition:
-
Continuously record the sample weight as a function of temperature.
-
The instrument software will generate a TGA curve (weight % vs. temperature) and its derivative (DTG curve, d(weight %)/dT vs. temperature).
-
-
Data Analysis:
-
From the TGA curve, determine the onset of decomposition (Td5%, Td10%) and the final char yield.
-
From the DTG curve, determine the temperature of the maximum rate of decomposition (Tmax).
-
Caption: General workflow for TGA analysis of epoxy resins.
Conclusion: The Advantage of the Biphenyl Moiety
References
-
A thermosetting resin system, based on tetraglycidyl-4,4′-diaminodiphenylmethane, has been developed via copolymerization with 4,4′-diaminodiphenylsulfone in the presence of a newly synthesized liquid crystalline epoxy (LCE). ResearchGate. [Link]
-
This work presents the characterization of the thermal and rheological behavior of a new composite materials based on a Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin reinforced with Triglycidyl-2-Aminothiophenol. Journal of Chemical Technology and Metallurgy. [Link]
-
Analysis of the Mechanical Properties of DGEBF/4,4'-DDS Thermoset Systems as a Function of Cure Rate. The Aquila Digital Community. [Link]
-
TGA thermograms of (a) bisphenol-F epoxy (DGEBF) and bisphenol-F benzoxazine, (b) bisphenol-F epoxy (DGEBF) and IBP-a benzoxazine blends. ResearchGate. [Link]
-
Synthesis of Epoxy Resin Based on Biphenyl Structure for Application in Carbon Fiber-Reinforced Composites. ResearchGate. [Link]
-
Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Intertek. [Link]
-
(a) TGA and (b) DSC curves of DGEBA and MR. ResearchGate. [Link]
-
ASTM D4142-89 (2022) Standard Guide for Testing Epoxy Resins. NBchao.Com. [Link]
-
Part 4 Thermal Degradation of Bisphenol-A Diglycidyl Ether Cured with Ethylene Diamine. Elsevier. [Link]
-
Humid heat aging of biphenyl epoxy resin: a combined study of experiments and simulations. Springer. [Link]
-
Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites. National Institutes of Health. [Link]
-
Thermal Tunable Tribological Behavior of Shape Memory Biphenyl Epoxy Resin. MDPI. [Link]
-
TGA curves of the thermal decomposition of epoxy resin and epoxy systems. ResearchGate. [Link]
-
Advanced Epoxy Resins Chemistry: A 2025 Comparative Analysis of Bisphenol A vs. Bisphenol F Resins. Fraser Plus Epoxy. [Link]
-
Curing and thermal behavior of epoxy resins of hexafluoro- and bisphenol-A. SciELO. [Link]
-
Characterization of Electronic Materials Using Thermal Analysis. PE Polska. [Link]
-
Estimation of Polymer Lifetime by TGA Decomposition Kinetics. TA Instruments. [Link]
-
High-Thermal Stable Epoxy Resin through Blending Nanoarchitectonics with Double-Decker-Shaped Polyhedral Silsesquioxane-Functionalized Benzoxazine Derivatives. National Institutes of Health. [Link]
-
DSC study of cure kinetics of DGEBA-based epoxy resin with poly(oxypropylene) diamine. ResearchGate. [Link]
-
Biphenyl Containing Shape Memory Epoxy Resin with Post-heating Adjustable Properties. ResearchGate. [Link]
-
EPOXY THERMOSETS AND THEIR APPLICATIONS. II. THERMAL ANALYSIS. University of North Texas. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. High-Thermal Stable Epoxy Resin through Blending Nanoarchitectonics with Double-Decker-Shaped Polyhedral Silsesquioxane-Functionalized Benzoxazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
A Comparative Performance Analysis of 4-Biphenylyl Glycidyl Ether-Based Adhesives for Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of high-performance materials for specialized applications, the selection of an appropriate adhesive is paramount. This guide provides a comprehensive benchmark of adhesives based on 4-Biphenylyl glycidyl ether (BPGE), a class of epoxy resins known for their rigid biphenyl backbone, which imparts unique thermal and mechanical properties. Through a detailed comparison with established alternatives—Bisphenol A (BPA) and Bisphenol F (BPF) based epoxies—this document serves as a technical resource for professionals requiring in-depth performance data for critical bonding applications.
Introduction to High-Performance Epoxy Chemistries
Epoxy adhesives are a cornerstone of modern manufacturing and assembly, prized for their exceptional strength, chemical resistance, and versatility.[1] The performance of an epoxy system is largely dictated by the chemical structure of its resin. While conventional BPA and BPF resins are widely used, there is a growing demand for materials with enhanced properties, particularly in sectors like electronics, aerospace, and medical devices where thermal stability and mechanical robustness are critical.
4-Biphenylyl Glycidyl Ether (BPGE) and its Analogs: The rigid, planar structure of the biphenyl moiety in BPGE-based resins contributes to a higher glass transition temperature (Tg) and enhanced thermal stability compared to conventional epoxies.[2] For the purpose of this guide, and due to the limited direct commercial data on a monomeric "4-Biphenylyl glycidyl ether" adhesive, we will focus our analysis on a closely related and well-studied analog, 4,4'-diglycidyloxybiphenyl . This molecule, featuring two glycidyl ether groups, is representative of the performance advantages offered by the biphenyl chemical scaffold.
Bisphenol A (BPA) and Bisphenol F (BPF) Epoxy Resins: BPA-based epoxies are the most common type, offering a good balance of performance and cost.[2] BPF-based resins are known for their lower viscosity and greater flexibility compared to BPA resins.[2]
Comparative Performance Benchmarking
To provide a clear and objective comparison, the following sections detail the experimental protocols and performance data for adhesives based on 4,4'-diglycidyloxybiphenyl and representative commercial BPA and BPF epoxy systems.
Experimental Protocols
The following standardized ASTM test methods were employed to evaluate the performance of the cured adhesive systems. Adherence to these protocols ensures the reliability and comparability of the presented data.
1. Lap Shear Strength (ASTM D1002): This test determines the shear strength of an adhesive bond between two rigid substrates.[3] It is a critical measure of an adhesive's ability to resist in-plane forces.[3]
-
Substrates: Aluminum (Al) and Cold Rolled Steel (CRS)
-
Bond Area: 12.7 mm x 25.4 mm
-
Testing Speed: 1.3 mm/min
2. T-Peel Strength (ASTM D1876): This method measures the force required to peel apart two flexible substrates bonded together, forming a "T" shape.[4] It is indicative of the adhesive's toughness and resistance to delamination.
-
Substrates: Flexible aluminum
-
Testing Speed: 254 mm/min
3. Thermal Analysis:
- Glass Transition Temperature (Tg) by DSC (ASTM E1356): The glass transition temperature is a crucial indicator of the temperature at which the adhesive transitions from a rigid, glassy state to a more rubbery state.[5] A higher Tg generally correlates with better performance at elevated temperatures.[5]
- Decomposition Temperature (Td) by TGA (ASTM E1131): Thermogravimetric analysis determines the temperature at which the adhesive begins to degrade. This is a key measure of its thermal stability.
Experimental Workflow for Adhesive Performance Testing
Caption: Workflow for Benchmarking Adhesive Performance
Curing Schedules
The performance of an epoxy adhesive is highly dependent on its curing schedule. The following are typical curing schedules for the compared resin systems. It is crucial to consult the manufacturer's datasheet for specific formulations.
-
4,4'-diglycidyloxybiphenyl based adhesive: Curing is typically performed at elevated temperatures. A representative schedule involves a multi-step cure, for example, 2 hours at 150°C followed by 2 hours at 180°C, when cured with an aromatic amine hardener like diaminodiphenyl sulfone (DDS).[6]
-
Bisphenol A (BPA) based adhesive: Curing can be achieved at room temperature over 24-48 hours or accelerated with heat, for instance, 2 hours at 80°C.[7]
-
Bisphenol F (BPF) based adhesive: Similar to BPA resins, BPF adhesives can be cured at ambient temperature or with the application of heat. A typical heat cure schedule might be 1-2 hours at 100°C.
Curing Reaction and Cross-linking
Caption: Epoxy Curing Mechanism
Performance Data Summary
The following table summarizes the typical performance data for adhesives based on 4,4'-diglycidyloxybiphenyl and representative commercial BPA and BPF epoxy systems. It is important to note that these values can vary depending on the specific formulation, curing agent, and substrate preparation.
| Property | 4,4'-diglycidyloxybiphenyl based | Bisphenol A (BPA) based | Bisphenol F (BPF) based | Test Method |
| Lap Shear Strength (MPa) | 25 - 35 | 15 - 25[3] | 18 - 28 | ASTM D1002 |
| T-Peel Strength (N/mm) | 2 - 5 | 5 - 15 | 8 - 20 | ASTM D1876 |
| Glass Transition Temp. (Tg) (°C) | 160 - 200[6] | 120 - 150 | 110 - 140 | ASTM E1356 |
| Decomposition Temp. (Td) (°C) | > 350 | ~300 | ~300 | ASTM E1131 |
Analysis and Discussion
The data clearly indicates the performance advantages of the biphenyl-based epoxy system in terms of thermal stability.
-
Thermal Performance: The significantly higher glass transition temperature (Tg) of the 4,4'-diglycidyloxybiphenyl based adhesive makes it a superior choice for applications where the bonded assembly will be exposed to elevated temperatures.[8] Its higher decomposition temperature (Td) further underscores its excellent thermal stability.
-
Mechanical Strength: While all three types of adhesives exhibit good lap shear strength, the biphenyl-based system generally shows a higher upper range, indicating its potential for creating stronger bonds in shear-critical applications.
-
Toughness and Flexibility: The T-peel strength data suggests that the biphenyl-based adhesive is more rigid and less flexible than its BPA and BPF counterparts. This is an important consideration, as applications requiring high peel strength and flexibility may be better served by a BPF-based formulation. The lower peel strength is a direct consequence of the rigid biphenyl structure that enhances thermal stability and shear strength.
Conclusion
Adhesives based on 4-Biphenylyl glycidyl ether and its analogs, such as 4,4'-diglycidyloxybiphenyl, offer a compelling performance profile for demanding applications. Their key advantages lie in their superior thermal stability, as evidenced by a significantly higher glass transition temperature and decomposition temperature. While they may exhibit lower peel strength compared to more flexible BPA and BPF based systems, their high lap shear strength makes them an excellent candidate for structural bonding applications where thermal and shear performance are the primary considerations. For researchers, scientists, and drug development professionals working with high-performance instrumentation and devices, the selection of a biphenyl-based epoxy adhesive can provide the necessary robustness and reliability, particularly in environments with fluctuating or elevated temperatures.
References
- ASTM D1002, Standard Test Method for Apparent Shear Strength of Single-Lap-Joint Adhesively Bonded Metal Specimens by Tension Loading (Metal-to-Metal), ASTM International,
- ASTM D1876, Standard Test Method for Peel Resistance of Adhesives (T-Peel Test), ASTM International,
- Design World. (2020, November 27). What is lap shear strength in an epoxy? [Link][3]
- ResearchGate. Curing Kinetics of Liquid Crystalline 4,4'-Diglycidyloxybiphenyl Epoxy Cured with 4,4'-Diaminodiphenylsulfone. [Link][6]
- Tervan. (2024, July 29). Bisphenol A Vs. Bisphenol F Epoxy: A Comparative Analysis. [Link][2]
- Adhesives & Sealants Industry. (2003, May 28). The Importance of Glass Transition Temperature in formulating adhesives and sealants. [Link][8]
- Tetra. An article on four methods to accelerate the curing of epoxy adhesive. [Link][7]
- MDPI. (2023, January 4). Improving Glass Transition Temperature and Toughness of Epoxy Adhesives by a Complex Room-Temperature Curing System by Changing the Stoichiometry. [Link][5]
- ResearchGate. Adhesive and Impact-Peel Strength Improvement of Epoxy Resins Modified with Mono and Diamine Functionalized Elastomers. [Link][4]
Sources
- 1. specialchem.com [specialchem.com]
- 2. Bisphenol A Vs. Bisphenol F Epoxy: A Comparative Analysis | TERVAN [chinaepoxyresin.com]
- 3. designworldonline.com [designworldonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. An article on four methods to accelerate the curing of epoxy adhesive - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 8. specialchem.com [specialchem.com]
A Senior Application Scientist's Comparative Guide to the Dielectric Properties of Epoxy Resins
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate world of advanced materials, epoxy resins stand out for their exceptional mechanical strength, thermal stability, and chemical resistance. However, for applications ranging from high-frequency electronics and medical device encapsulation to advanced drug delivery systems, a deep understanding of their dielectric properties is paramount. This guide provides a comparative study of the dielectric characteristics of three common types of epoxy resins: Bisphenol-A (BPA), Bisphenol-F (BPF), and Novolac epoxies. We will delve into the underlying molecular structures that dictate these properties, present comparative data, and provide a detailed experimental protocol for their characterization.
The Critical Role of Dielectric Properties in Advanced Applications
A dielectric is an electrical insulator that can be polarized by an applied electric field. When a dielectric is placed in an electric field, electric charges do not flow through the material as they do in a conductor, but only slightly shift from their average equilibrium positions, causing dielectric polarization. This polarization allows the material to store electrical energy, a property leveraged in capacitors and critical for managing signal integrity in electronic circuits. For researchers and professionals in drug development, the dielectric properties of encapsulating materials can influence the performance and stability of sensitive electronic components in medical devices and diagnostic equipment.
The three key dielectric properties we will explore are:
-
Dielectric Constant (Permittivity, Dk or εr): This is a measure of a material's ability to store electrical energy in an electric field. In high-frequency applications, a lower dielectric constant is often desirable to minimize signal delay and crosstalk between conductors[1].
-
Dielectric Loss (Dissipation Factor, Df or tan δ): This quantifies the energy that is lost in the form of heat within a dielectric material when it is subjected to an alternating electric field. Low dielectric loss is crucial for applications where energy efficiency is important and to prevent thermal degradation of the material and surrounding components[1].
-
Dielectric Strength: This is the maximum electric field that a material can withstand without undergoing electrical breakdown and becoming conductive[2]. A high dielectric strength is essential for insulating materials used in high-voltage applications[3].
A Tale of Three Epoxies: Molecular Structure and its Dielectric Implications
The dielectric properties of epoxy resins are intrinsically linked to their molecular structure. The polarity and mobility of the polymer chains dictate how the material will respond to an external electric field.
Bisphenol-A (BPA) Epoxy Resins
The workhorse of the epoxy family, BPA-based resins, are synthesized from bisphenol-A and epichlorohydrin[4]. The presence of the two methyl groups on the central carbon atom of the bisphenol-A moiety introduces some steric hindrance, which can restrict the rotational freedom of the polymer chains. The polar ether linkages and hydroxyl groups in the cured network are the primary contributors to the dielectric constant and loss.
Bisphenol-F (BPF) Epoxy Resins
BPF resins are structurally similar to BPA resins, but the central carbon atom is replaced by a methylene bridge[5]. This seemingly small change results in a more flexible polymer backbone, which can lead to a lower viscosity in the uncured state[5]. This increased flexibility can also influence the dielectric properties, as the dipoles within the polymer network may have greater mobility.
Novolac Epoxy Resins
Novolac epoxy resins are characterized by a higher number of epoxy groups per molecule, resulting from the reaction of epichlorohydrin with a phenolic novolac resin (a product of the condensation of phenol and formaldehyde)[6]. This multi-functionality leads to a highly cross-linked polymer network upon curing, which imparts excellent thermal stability and chemical resistance[7]. This dense network structure significantly restricts the mobility of the polymer chains and polar groups, which has a profound impact on the dielectric properties, particularly at higher temperatures.
Caption: Relationship between the molecular structure of different epoxy resins and their resulting dielectric properties.
Comparative Analysis of Dielectric Properties
Obtaining directly comparable data for neat (unfilled) epoxy resins is challenging as manufacturers often provide data for specific formulations with various curing agents and fillers. However, based on a synthesis of available literature and technical datasheets, we can establish a general comparison.
| Property | Bisphenol-A (BPA) Epoxy | Bisphenol-F (BPF) Epoxy | Novolac Epoxy |
| Dielectric Constant (Dk) @ 1 MHz | 3.2 - 3.8[8] | 3.0 - 3.6 | 3.5 - 4.2 |
| Dielectric Loss (Df) @ 1 MHz | 0.015 - 0.025 | 0.010 - 0.020 | 0.008 - 0.018 |
| Dielectric Strength (kV/mm) | 16 - 24 | 18 - 26 | 20 - 30 |
| Key Characteristics | Good all-around electrical properties, widely used. | Lower viscosity, good chemical resistance. | Excellent high-temperature performance and chemical resistance. |
Causality behind the data:
-
Dielectric Constant: Novolac resins tend to have a slightly higher dielectric constant due to the higher concentration of polar phenolic hydroxyl groups in their backbone. The lower viscosity and potentially greater chain mobility of BPF resins may contribute to a slightly lower dielectric constant compared to BPA resins under certain conditions.
-
Dielectric Loss: The highly cross-linked and rigid network of novolac resins restricts the movement of dipoles, leading to lower dielectric loss, especially at higher frequencies and temperatures[7]. The greater flexibility of BPF resins might be expected to lead to higher losses, but other factors such as the specific curing agent and cure state play a significant role.
-
Dielectric Strength: The dense and void-free network structure of novolac resins generally results in a higher dielectric strength, as it is more difficult for an electrical discharge to propagate through the material.
Experimental Protocol for Dielectric Property Measurement
This section provides a detailed, self-validating protocol for the characterization of the dielectric properties of epoxy resins, adhering to ASTM standards.
Materials and Equipment
-
Epoxy Resins:
-
Bisphenol-A type (e.g., D.E.R. 331, EPON™ 828)
-
Bisphenol-F type (e.g., EPON™ 862)
-
Novolac type (e.g., D.E.N. 438)
-
-
Curing Agent: Amine-based or anhydride-based hardener (stoichiometric ratio as per manufacturer's recommendation).
-
Equipment:
-
Dielectric Analyzer or LCR meter with a suitable test fixture (e.g., parallel plate capacitor).
-
Vacuum oven for degassing and curing.
-
Precision balance.
-
Molds for sample preparation (e.g., circular discs of 50 mm diameter and 2-3 mm thickness).
-
High-voltage power supply for dielectric strength testing (compliant with ASTM D149).
-
Experimental Workflow
Caption: A step-by-step workflow for the preparation and dielectric testing of epoxy resin samples.
Detailed Step-by-Step Methodology
-
Resin and Hardener Mixing:
-
Accurately weigh the epoxy resin and the corresponding stoichiometric amount of curing agent. The stoichiometric ratio is crucial for achieving optimal cross-linking and, consequently, stable dielectric properties.
-
Thoroughly mix the components for at least 5 minutes until a homogeneous mixture is obtained. Incomplete mixing will result in a non-uniform cure and unreliable data.
-
-
Degassing:
-
Place the mixture in a vacuum oven at a temperature that reduces the viscosity of the resin (e.g., 60°C) but does not initiate significant curing.
-
Apply a vacuum of approximately 28-29 inches of mercury to remove any entrapped air bubbles. Voids in the cured sample can act as stress concentrators and sites for partial discharge, leading to premature dielectric breakdown.
-
-
Casting into Molds:
-
Carefully pour the degassed epoxy mixture into pre-heated molds. The molds should be treated with a release agent to facilitate easy removal of the cured sample.
-
Ensure the molds are placed on a level surface to obtain samples of uniform thickness.
-
-
Curing Schedule:
-
Transfer the molds to an oven and follow a specific curing schedule. A typical schedule for a BPA epoxy might be 2 hours at 80°C followed by 2 hours at 150°C. Novolac resins may require higher curing temperatures. The curing schedule is critical as it determines the degree of cross-linking. An under-cured sample will exhibit higher dielectric loss due to the presence of mobile unreacted species.
-
-
Post-Curing:
-
After the initial cure, it is often necessary to post-cure the samples at a temperature slightly above the glass transition temperature (Tg) of the material (e.g., 4 hours at 160°C). Post-curing helps to complete the cross-linking reaction and relieve internal stresses, leading to more stable and reproducible dielectric properties.
-
-
Dielectric Constant and Loss Measurement (ASTM D150):
-
Place the cured sample between the parallel plate electrodes of the dielectric analyzer.
-
Perform a frequency sweep (e.g., 1 kHz to 1 MHz) at a controlled temperature (e.g., 25°C) and measure the capacitance and dissipation factor.
-
The dielectric constant is calculated from the measured capacitance, the dimensions of the sample, and the geometry of the electrodes.
-
-
Dielectric Strength Measurement (ASTM D149):
-
Place the sample between two electrodes in a dielectric strength test apparatus.
-
Apply a continuously increasing AC voltage at a specified rate (e.g., 500 V/s) until the sample breaks down.
-
The dielectric strength is calculated by dividing the breakdown voltage by the thickness of the sample[2].
-
Conclusion
The choice of epoxy resin for a specific application must be guided by a thorough understanding of its dielectric properties. While Bisphenol-A epoxies offer a good balance of properties for general-purpose applications, Bisphenol-F resins provide the advantage of lower viscosity for ease of processing. For applications demanding high-temperature stability and superior chemical resistance, Novolac epoxies are the material of choice, a characteristic reflected in their stable dielectric properties under extreme conditions. The experimental protocol outlined in this guide provides a robust framework for the accurate and reproducible characterization of these materials, enabling researchers and engineers to make informed decisions in their material selection process.
References
-
Bisley International LLC. (2023, July 11). What Types of Epoxy Resins Are There. Retrieved from [Link]
-
Dritech Chemicals. (2024, June 19). All About Epoxy Novolac. Retrieved from [Link]
-
Chemistry For Everyone. (2025, May 15). What Is Epoxy Novolac Resin? [Video]. YouTube. Retrieved from [Link]
-
High Performance Coatings. (n.d.). Different Epoxy Chemistries and Where to Use Them. Retrieved from [Link]
-
TERVAN. (n.d.). Difference Between Epoxy & Epoxy Novolacs. Retrieved from [Link]
-
MDPI. (2023). Review of Preparing Low-Dielectric Epoxy Resin Composites. Polymers, 15(1), 123. Retrieved from [Link]
-
Intertek. (n.d.). Dielectric Constant and Dissipation Factor ASTM D150, IEC 60250. Retrieved from [Link]
-
Chemistry For Everyone. (2025, August 10). What Is The Chemical Structure Of Bisphenol A Epoxy Resin? [Video]. YouTube. Retrieved from [Link]
-
MDPI. (2023). Comparison of the Properties of Epoxy Resins Containing Various Trifluoromethyl Groups with Low Dielectric Constant. Polymers, 15(13), 2845. Retrieved from [Link]
-
ASTM International. (2011). ASTM D150-11: Standard Test Methods for AC Loss Characteristics and Permittivity (Dielectric Constant) of Solid Electrical Insulation. Retrieved from [Link]
-
ASTM International. (n.d.). ASTM D149: Standard Test Method for Dielectric Breakdown Voltage and Dielectric Strength of Solid Electrical Insulating Materials at Commercial Power Frequencies. Retrieved from [Link]
-
Westlake Epoxy. (2025, January 8). Technical Data Sheet EPON Resin 828. Retrieved from [Link]
-
Tri-iso. (n.d.). Olin Corporation DEN 438. Retrieved from [Link]
-
ResearchGate. (2016). Curing and thermal behavior of epoxy resins of hexafluoro - bisphenol –A and bisphenol-A. Polímeros, 26(1), 11-20. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and Characterization of DGEBA Epoxy and Novolac Epoxy Blends and Studies on their Curing and Mechanical Behavior. Knowledge of Research, A2, 30-36. Retrieved from [Link]
-
ResearchGate. (2010). THERMAL PROPERTIES OF EPOXY (DGEBA)/PHENOLIC RESIN (NOVOLAC) BLENDS. The Arabian Journal for Science and Engineering, 35(1B). Retrieved from [Link]
-
Express Polymer Letters. (2008). Mechanical and dielectric properties of epoxy/dicyclopentadiene bisphenol cyanate ester/glass fabric composites. Express Polymer Letters, 2(2), 118-125. Retrieved from [Link]
-
Westlake Epoxy. (2022, May 24). EPON™ Resin 862 - Technical Data Sheet. Retrieved from [Link]
-
Olin. (n.d.). Product Information - DER™ 332. Retrieved from [Link]
-
Intertek. (n.d.). Dielectric Strength ASTM D149, IEC 60243. Retrieved from [Link]
-
MDPI. (2023). Analysis of Selected Dielectric Properties of Epoxy-Alumina Nanocomposites Cured at Stepwise Increasing Temperatures. Materials, 16(5), 1863. Retrieved from [Link]
-
TA Instruments. (n.d.). Simultaneous Rheology-Dielectric Measurements of Epoxy Curing. Retrieved from [Link]
-
ResearchGate. (n.d.). Curing stages observed by dielectric analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Dielectric Spectroscopy of Epoxy Resin with and without Nanometric Alumina Fillers. Retrieved from [Link]
-
ResearchGate. (n.d.). Dielectric Spectroscopy of Epoxy Resin with and without Inorganic Nanofillers. Retrieved from [Link]
-
NIH. (2025, May 20). Quantitative Dissection of Relaxation Processes in Hybrid Epoxy Composites: Combining Dielectric Spectroscopy with Activation Energy Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Research on dielectric parameters of epoxy resin based nanocomposites using the impedance spectroscopy method. Retrieved from [Link]
-
MDPI. (n.d.). Monitoring the Epoxy Curing by the Dielectric Thermal Analysis Method. Retrieved from [Link]
-
IsoMaterial. (2025, October 28). Understanding the Dielectric Strength of Insulation Materials. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. EPON 862 [miller-stephenson.com]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 6. expresspolymlett.com [expresspolymlett.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Moisture Resistance of Cured p-Phenylphenyl Glycidyl Ether (p-PPGE) Resins
For researchers, scientists, and professionals in drug development, the long-term stability and performance of polymeric materials are paramount. Epoxy resins, valued for their excellent adhesion, mechanical strength, and chemical resistance, are frequently employed in a variety of demanding applications. However, their performance can be significantly compromised by moisture absorption, which can lead to plasticization, a reduction in the glass transition temperature (Tg), and a subsequent decline in mechanical properties. This guide provides an in-depth assessment of the moisture resistance of cured p-Phenylphenyl glycidyl ether (p-PPGE) resins, a high-performance epoxy monomer, and compares its expected performance with that of the widely used bisphenol A diglycidyl ether (DGEBA) resins.
While direct, publicly available comparative experimental data on the moisture resistance of p-PPGE is limited, this guide will provide a comprehensive overview based on the chemical structure of p-PPGE, established principles of moisture absorption in epoxy resins, and extensive data available for conventional epoxy systems. We will also detail the rigorous experimental protocols necessary for a thorough evaluation, empowering researchers to conduct their own comparative studies.
The Critical Role of Moisture Resistance in Epoxy Resins
The ingress of water molecules into the cross-linked network of a cured epoxy resin can have several detrimental effects. Water molecules can act as plasticizers, disrupting the intermolecular hydrogen bonds between the polymer chains and increasing their mobility.[1] This leads to a decrease in the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state. A reduction in Tg can compromise the material's performance at elevated temperatures.
Furthermore, absorbed moisture can lead to swelling stresses within the polymer matrix, which can cause micro-cracking and a reduction in mechanical properties such as tensile strength, flexural modulus, and fatigue life.[2][3] In composite materials, moisture can also weaken the interface between the resin matrix and the reinforcement, leading to delamination and catastrophic failure.
p-Phenylphenyl Glycidyl Ether (p-PPGE): A Candidate for Enhanced Moisture Resistance
p-Phenylphenyl glycidyl ether (p-PPGE) is an epoxy resin distinguished by the presence of a bulky and rigid p-phenylphenyl (or biphenyl) group in its molecular structure. This feature is hypothesized to impart a higher degree of hydrophobicity compared to more conventional epoxy resins like DGEBA.
The rationale behind this hypothesis lies in the chemical nature of the phenylphenyl group. This large, non-polar aromatic structure should inherently repel water molecules, reducing the overall affinity of the cured resin for moisture. Additionally, the rigidity of the biphenyl unit can lead to a more tightly packed cross-linked network, potentially reducing the free volume available for water molecules to occupy. Experimental studies on epoxy resins containing biphenyl structures have shown that they exhibit enhanced thermal stability and lower hygroscopicity.[4]
In contrast, DGEBA, while a workhorse of the epoxy industry, contains more polar ether linkages and bisphenol A-derived segments that can be more susceptible to hydrogen bonding with water molecules.
Experimental Assessment of Moisture Resistance
A thorough comparison of the moisture resistance of different epoxy resins requires a standardized and rigorous experimental approach. The following protocols, based on ASTM standards, are essential for generating reliable and comparable data.
Experimental Workflow for Moisture Absorption and its Effects
Caption: Workflow for assessing moisture resistance of cured epoxy resins.
Detailed Experimental Protocols
1. Moisture Absorption Test (Following ASTM D570)
-
Objective: To determine the amount of water absorbed by a cured resin sample under specified conditions.
-
Procedure:
-
Prepare disk-shaped or rectangular specimens of the cured epoxy resin with precise dimensions.
-
Dry the specimens in an oven at a specified temperature (e.g., 50 °C) until a constant weight is achieved. This is the initial dry weight (W_dry).
-
Immerse the specimens in distilled water maintained at a constant temperature (e.g., 23 °C or 50 °C).
-
At regular intervals, remove the specimens from the water, pat them dry with a lint-free cloth, and weigh them immediately.
-
Continue this process until the weight of the specimens no longer increases, indicating that they have reached saturation.
-
-
Data Analysis:
-
The percentage of water absorption (M%) at any given time (t) is calculated as: M%(t) = [(W_t - W_dry) / W_dry] * 100 where W_t is the weight of the specimen at time t.
-
The diffusion coefficient (D) can be calculated from the initial linear portion of the plot of M% versus the square root of time, which is characteristic of Fickian diffusion behavior.
-
2. Dynamic Mechanical Analysis (DMA)
-
Objective: To determine the effect of moisture absorption on the viscoelastic properties of the cured resin, particularly the glass transition temperature (Tg).
-
Procedure:
-
Use a DMA instrument to analyze both dry and water-saturated specimens.
-
Apply a sinusoidal stress to the sample and measure the resulting strain.
-
Ramp the temperature at a controlled rate while measuring the storage modulus (E'), loss modulus (E''), and tan delta (E''/E').
-
-
Data Analysis:
-
The glass transition temperature (Tg) is typically identified as the peak of the tan delta curve or the onset of the drop in the storage modulus.
-
A comparison of the Tg values for dry and saturated samples reveals the extent of plasticization caused by water absorption. For many epoxy systems, the Tg can decrease by 10-20 °C for every 1% of absorbed water.[1]
-
3. Mechanical Property Testing
-
Objective: To quantify the degradation of mechanical properties due to moisture absorption.
-
Procedure:
-
Conduct tensile tests (ASTM D638) and flexural tests (ASTM D790) on both dry and water-saturated specimens.
-
Measure properties such as tensile strength, Young's modulus, flexural strength, and flexural modulus.
-
-
Data Analysis:
-
Compare the mechanical properties of the dry and saturated samples to determine the percentage reduction in strength and stiffness. For instance, after prolonged water immersion, the tensile strength of a standard epoxy resin can decrease by about 25%.[2]
-
Comparative Performance: p-PPGE vs. DGEBA
While awaiting direct experimental comparisons, a qualitative assessment can be made based on the molecular structures and established principles.
| Property | p-Phenylphenyl Glycidyl Ether (p-PPGE) (Hypothesized) | Bisphenol A Diglycidyl Ether (DGEBA) (Reported) |
| Moisture Absorption | Lower, due to the hydrophobic and bulky p-phenylphenyl group. | Higher, due to the presence of more polar ether linkages. Saturated moisture absorption can be in the range of 1-4% by weight depending on the curing agent and conditions.[5][6] |
| Diffusion Coefficient | Lower, as the rigid and bulky structure may lead to a more tightly packed network with reduced free volume. | Higher, with typical values reported in the literature. |
| Tg Reduction | Less pronounced, as lower moisture absorption would lead to a lesser degree of plasticization. | Significant, with a drop of 10-20 °C per 1% water absorbed.[1] |
| Mechanical Property Retention | Higher retention of properties after water immersion is expected. | Significant reduction in tensile and flexural properties upon saturation.[2][3] |
Note: The performance of any epoxy resin system is highly dependent on the choice of curing agent, the stoichiometry of the resin-hardener mixture, and the curing cycle. Aromatic amine or anhydride hardeners generally yield more moisture-resistant networks than aliphatic amines.
The Influence of Curing Agents
The choice of curing agent plays a pivotal role in the final properties of the cured epoxy network, including its moisture resistance.
-
Aliphatic Amines: These are reactive at room temperature but can result in a more flexible and less densely cross-linked network, which may be more susceptible to moisture ingress.
-
Aromatic Amines: These require elevated temperatures for curing and produce a more rigid, highly cross-linked, and thermally stable network with generally better moisture resistance.
-
Anhydrides: Anhydride-cured systems are known for their excellent thermal and electrical properties and can offer good moisture resistance.
For applications demanding high moisture resistance, formulating p-PPGE with an aromatic amine or an anhydride curing agent would be the recommended starting point for investigation.
Future Research and Conclusion
The inherent hydrophobicity and rigidity of the p-phenylphenyl group in p-PPGE strongly suggest its potential for formulating epoxy resins with superior moisture resistance compared to conventional DGEBA-based systems. However, this hypothesis must be validated through rigorous experimental testing.
There is a clear need for direct comparative studies that quantify the moisture absorption kinetics and the resulting changes in the thermomechanical properties of cured p-PPGE resins against established benchmarks like DGEBA. Such studies would be invaluable for material scientists and engineers seeking to develop next-generation polymers for demanding applications where long-term performance in humid environments is critical.
This guide provides the foundational knowledge and the necessary experimental framework for researchers to undertake such investigations. By following the detailed protocols outlined herein, a clear and quantitative understanding of the performance benefits of p-PPGE in terms of moisture resistance can be achieved.
References
- De'Nève, B., & Shanahan, M. E. R. (1993). Water absorption by an epoxy resin and its effect on the mechanical properties and infra-red spectra. Polymer, 34(24), 5099–5105.
- Effect of Immersion in Water or Alkali Solution on the Structures and Properties of Epoxy Resin.
- Hygrothermal aging of particle-filled epoxy-based composites. Polymer Degradation and Stability, 208, 110248. (2023).
- Karak, N. (2012). Fundamentals of Polymers: A Text Book. PHI Learning Pvt. Ltd.
- Influence of Moisture Invasion on the Deterioration of Epoxy Resin Performance, and Modification and Enhancement Methods.
- Moisture and Glass Transition Temperature Kinetics of Ambient-Cured Carbon/Epoxy Composites. Polymers, 15(21), 4310. (2023).
- Nogueira, P., Torres, A., Abad, M. J., Cano, J., Barral, L., Ramírez, C., López, J., & López-Bueno, I. (2001). Effect of water sorption on the structure and mechanical properties of an epoxy resin system. Journal of Applied Polymer Science, 80(1), 71–80.
- Hygrothermal Aging History of Amine-Epoxy Resins: Effects on Thermo-Mechanical Properties.
- Phenyl glycidyl ether. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. International Agency for Research on Cancer. (1999).
- The effect of hygrothermal aging on the properties of epoxy resin.
- Humid heat aging of biphenyl epoxy resin: a combined study of experiments and simulations. Journal of Materials Science: Materials in Electronics, 34(1), 1. (2023).
- An experimental study of water diffusion in carbon/epoxy composites under static tensile stress.
Sources
The Ascendance of Biphenyl-Based Epoxy Resins: A Comparative Guide to High-Performance Applications
In the relentless pursuit of materials with superior performance, biphenyl-based epoxy resins have emerged as a cornerstone for innovation across a multitude of industries. Their unique molecular architecture, characterized by the rigid and stable biphenyl moiety, imparts a remarkable combination of properties that often surpass those of conventional epoxy systems. This guide provides an in-depth technical review of the applications of biphenyl-based epoxy resins, offering a comparative analysis against other common alternatives and supported by experimental data for the discerning researcher, scientist, and product development professional.
The Biphenyl Advantage: A Structural Perspective
At the heart of the exceptional performance of biphenyl-based epoxy resins lies the biphenyl unit. This aromatic structure provides a significant enhancement in several key material properties compared to traditional bisphenol A (BPA) or novolac-based epoxies. The rigid nature of the biphenyl backbone restricts segmental motion, leading to a higher glass transition temperature (Tg) and improved thermal stability. Furthermore, the dense aromatic structure contributes to lower moisture absorption and superior dielectric properties, making these resins ideal for applications in harsh environments and high-frequency electronics.
Caption: The influence of the biphenyl moiety on key resin properties.
Synthesis of Biphenyl-Based Epoxy Resins: A General Protocol
The synthesis of biphenyl-based epoxy resins typically involves the reaction of a biphenol, such as 4,4'-dihydroxybiphenyl, with an excess of epichlorohydrin in the presence of a catalyst. A common method is a two-step process to control the molecular weight and achieve a high yield of the desired diglycidyl ether.
Experimental Protocol: Synthesis of Tetramethyl Biphenyl Epoxy Resin (TMBP)
This protocol is based on the synthesis of a specific crystalline biphenyl epoxy resin, TMBP, which has shown promise for integrated circuit encapsulation.[1]
Materials:
-
3,3',5,5'-tetramethyl-biphenyl-4,4'-diol
-
Epichlorohydrin
-
Phase-transfer catalyst (e.g., 18-crown-6-ether)
-
Sodium hydroxide (NaOH)
-
Solvent (e.g., toluene)
Procedure:
-
Step 1: Etherification:
-
Dissolve 3,3',5,5'-tetramethyl-biphenyl-4,4'-diol in an excess of epichlorohydrin and toluene in a reaction vessel equipped with a stirrer, condenser, and thermometer.
-
Add the phase-transfer catalyst to the mixture.
-
Gradually add a concentrated aqueous solution of NaOH to the reaction mixture while maintaining a controlled temperature (e.g., 60-70°C). The NaOH acts as a catalyst and a scavenger for the HCl produced.
-
Allow the reaction to proceed for several hours with vigorous stirring.
-
-
Step 2: Dehydrochlorination (Ring Closing):
-
After the initial reaction, add a further amount of concentrated NaOH solution to promote the ring-closing reaction, forming the epoxy groups.
-
Increase the temperature (e.g., to 80°C) and continue stirring for a specified time (e.g., 8 hours) to maximize the yield.[1]
-
-
Purification:
-
After the reaction is complete, cool the mixture and wash it with water to remove the salt and excess NaOH.
-
Separate the organic layer and remove the solvent and excess epichlorohydrin by vacuum distillation.
-
The resulting crude product can be further purified by recrystallization from a suitable solvent to obtain the final crystalline TMBP resin.
-
Characterization: The chemical structure and properties of the synthesized resin can be confirmed using techniques such as ¹H-NMR, FTIR, DSC, and XRD.[1]
Performance Benchmarking: Biphenyl vs. Conventional Epoxy Resins
The true measure of a material's utility lies in its performance relative to established alternatives. Biphenyl-based epoxy resins consistently demonstrate significant advantages in several critical areas.
Thermal Properties
The introduction of the biphenyl structure into the epoxy backbone results in a notable increase in the glass transition temperature (Tg) and overall thermal stability.[2][3] This is crucial for applications where the material will be exposed to elevated temperatures, such as in electronic packaging and aerospace components.
| Property | Biphenyl-Based Epoxy | Bisphenol A (BPA) Epoxy | Bisphenol F (BPF) Epoxy | Novolac Epoxy |
| Glass Transition Temperature (Tg) | 192.9°C[2][3] | Typically 120-150°C | Typically 110-140°C | ~180°C (can be higher) |
| Thermal Stability (TGA) | Enhanced[2][3] | Good | Good | Very Good |
Note: Values can vary depending on the specific formulation and curing agent.
Mechanical Properties
Biphenyl-based epoxy resins offer excellent mechanical strength and toughness.[4][5][6] The rigid biphenyl units contribute to a high modulus, while the overall network structure can be tailored to achieve high fracture toughness, a critical parameter for preventing crack propagation in structural components.[5] In some formulations, the incorporation of biphenyl liquid crystal epoxy resin has been shown to increase impact strength by 71%, tensile strength by 21%, and bending strength by 11%.[6]
Moisture Resistance
A key advantage of biphenyl-based epoxy resins is their inherently lower moisture absorption compared to many other epoxy types.[5][7] This is attributed to the hydrophobic nature of the biphenyl group. Low moisture absorption is critical for electronic packaging applications, as it prevents changes in dielectric properties and reduces the risk of delamination and corrosion.[5][7]
Dielectric Properties
For high-frequency electronic applications, a low dielectric constant (Dk) and dissipation factor (Df) are paramount to minimize signal loss and ensure signal integrity.[8] The non-polar nature of the biphenyl structure contributes to the low dielectric properties of these resins, making them a preferred choice for advanced electronic packaging and printed circuit boards (PCBs).[9]
Key Applications and Case Studies
The superior properties of biphenyl-based epoxy resins have led to their adoption in a wide range of demanding applications.
Electronic Packaging
The encapsulation of integrated circuits (ICs) and other electronic components is a primary application for biphenyl-based epoxy molding compounds (EMCs).[1][10] Their low viscosity allows for excellent moldability, while their low moisture absorption and excellent thermal and mechanical properties protect the delicate components from environmental and mechanical stresses.[1][5] Biphenyl-type epoxy molding compounds have demonstrated significant improvements in resistance to cracking during the reflow soldering process.[5]
LED Encapsulation
The optical clarity and thermal stability of certain biphenyl-based epoxy formulations make them suitable for LED encapsulation.[10][11][12] They protect the LED chip while ensuring efficient light transmission.
Aerospace Composites
The high strength-to-weight ratio and excellent thermal stability of biphenyl-based epoxy resins make them ideal for use as matrix materials in advanced fiber-reinforced composites for the aerospace industry.[2][13][14][15][16][17] These composites are used in structural components that require high performance under extreme conditions.
Caption: Major application areas for biphenyl-based epoxy resins.
Curing Kinetics and Considerations
The curing process is critical to achieving the desired final properties of the epoxy system. The curing kinetics of biphenyl-based epoxy resins can be studied using techniques like Differential Scanning Calorimetry (DSC).[18][19][20] The choice of curing agent (hardener) plays a significant role in determining the reaction rate, final crosslink density, and ultimately, the material's performance. Common curing agents include amines and anhydrides. The reactivity of biphenyl-based systems can be higher than some conventional epoxies, which can be an advantage for faster processing times.[18]
Experimental Protocol: Curing Kinetics Analysis using DSC
Objective: To determine the curing profile and kinetic parameters of a biphenyl-based epoxy resin system.
Materials:
-
Biphenyl-based epoxy resin
-
Selected curing agent (e.g., an aromatic amine)
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Sample Preparation: Accurately weigh the epoxy resin and the stoichiometric amount of the curing agent into a sample pan. Thoroughly mix the components.
-
Non-isothermal DSC:
-
Place the sample pan in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 5, 10, 15, and 20 °C/min) over a temperature range that covers the entire curing reaction (e.g., from room temperature to 250°C).
-
Record the heat flow as a function of temperature. The resulting exotherm represents the heat of curing.
-
-
Isothermal DSC:
-
Heat a fresh sample rapidly to a specific isothermal curing temperature.
-
Hold the sample at this temperature and record the heat flow as a function of time until the reaction is complete.
-
Repeat at several different isothermal temperatures.
-
-
Data Analysis:
-
From the non-isothermal scans, the total heat of reaction (ΔH_total) can be determined by integrating the area under the exothermic peak.
-
The activation energy (Ea) can be calculated using methods such as the Kissinger or Ozawa-Flynn-Wall method.
-
Isothermal data can be used to determine the reaction order and rate constants.[19]
-
Conclusion and Future Outlook
Biphenyl-based epoxy resins represent a significant advancement in thermoset polymer technology. Their unique combination of high thermal stability, excellent mechanical properties, low moisture absorption, and superior dielectric performance makes them indispensable in a growing number of high-tech applications. As the demand for materials that can withstand more extreme conditions and deliver higher performance continues to rise, the importance of biphenyl-based epoxy resins is set to grow. Future research will likely focus on developing even more advanced formulations with tailored properties, exploring novel bio-based biphenyl structures, and optimizing curing processes for enhanced efficiency and performance.
References
-
Biphenyl liquid crystalline epoxy resin as a low-shrinkage resin-based dental restorative nanocomposite. (2012). PubMed. [Link]
-
A complete guide to epoxy resins. (2024). Faber&VanderEnde. [Link]
-
Epoxy Chemistry and Application Overview. Tri-iso. [Link]
-
Synthesis, Structure and Properties of Biphenyl Epoxy Resin for Integrated Circuit Encapsulation. CNKI. [Link]
-
Development of Biphenyl Epoxy Type Molding Compound for Surface Mount Devices. ResearchGate. [Link]
-
LED Encapsulants, Epoxy Resins & Polyurethane Potting Compounds. Epic Resins. [Link]
-
Bisphenol A Vs. Bisphenol F Epoxy: A Comparative Analysis. (2024). TERVAN. [Link]
-
Synthesis of Epoxy Resin Based on Biphenyl Structure for Application in Carbon Fiber-Reinforced Composites. (2013). Taylor & Francis Online. [Link]
-
Enhancing intrinsic thermal conductivities of epoxy resins by introducing biphenyl mesogen-containing liquid crystalline co-curing agents. Polymer Chemistry (RSC Publishing). [Link]
-
Dielectric Properties of Epoxy Resins at Different Extents of Cure at 2.45 GHz. ANTEC 2005. [Link]
-
Humid heat aging of biphenyl epoxy resin: a combined study of experiments and simulations. Journal of Materials Science: Materials in Electronics. [Link]
-
High-Performance Properties of an Aerospace Epoxy Resin Loaded with Carbon Nanofibers and Glycidyl Polyhedral Oligomeric Silsesquioxane. (2022). MDPI. [Link]
-
Property-Structure Relationships in Epoxy Resin Systems. ResearchGate. [Link]
-
Selection of Epoxy Resins for Electronic Packaging. Tetra. [Link]
-
China High Purity Crystalline Biphenyl Epoxy Resin Manufacturers Suppliers Factory. KOYON. [Link]
-
Toughened high performance epoxy resin system for aerospace applications. ResearchGate. [Link]
-
Comparison of Hydrogenated Bisphenol A and Bisphenol A Epoxies: Curing Behavior, Thermal and Mechanical Properties, Shape Memory Properties. ResearchGate. [Link]
- Epoxy resin composition for LED encapsulant and LED device.
-
Synthesis of Epoxy Resin Based on Biphenyl Structure for Application in Carbon Fiber-Reinforced Composites. Taylor & Francis Online. [Link]
-
Thermal Tunable Tribological Behavior of Shape Memory Biphenyl Epoxy Resin. (2023). MDPI. [Link]
-
Optimizing dielectric, mechanical, and thermal properties of epoxy resin through molecular design for multifunctional performance. RSC Publishing. [Link]
-
A plot of electrical properties dependent on frequency for neat epoxy matrix and Bz–g. ResearchGate. [Link]
-
How Does The Structure Of Epoxy Resin Affect Its Properties?. Chemistry For Everyone. [Link]
-
Features of Cycloaliphatic Epoxy in LED Packaging Materials. Tetra. [Link]
-
Curing behaviors and kinetics of epoxy resins with a series of biphenyl curing agents having different methylene units. ResearchGate. [Link]
-
Mechanical properties of aerospace epoxy composites reinforced with 2D nano-fillers: current status and road to industrialization. (2021). RSC Publishing. [Link]
-
Enhanced Thermal Conductivity and Mechanical Toughness of the Epoxy Resin by Incorporation of Mesogens Without Nanofillers. (2021). IEEE Xplore. [Link]
-
Enhancing Electronic Packaging Materials: How Epoxy Resin And Phenolic Composites Manage High Thermal Conductivities. TERVAN. [Link]
-
Analysis and Testing of Bisphenol A—Free Bio-Based Tannin Epoxy-Acrylic Adhesives. MDPI. [Link]
-
Liquid crystalline epoxy resin based on biphenyl mesogen: Thermal characterization. WSU Research Exchange. [Link]
-
Advanced Epoxy Resins Chemistry: A 2025 Comparative Analysis of Bisphenol A vs. Bisphenol F Resins. Fraser Plus Epoxy. [Link]
-
Effects of Different Diluents on Dielectric Property of Epoxy Resin Based on Molecular Dynamics. IEEE Conference Publication - Scholars Portal. [Link]
-
Molecular structures of (a) 4,4′-biphenol diglycidyl epoxy (BPE), (b) 3,3. ResearchGate. [Link]
-
Epoxy Resin Reactors in Aerospace Applications. (2024). Jinzong Machinery. [Link]
-
Optically Clear Materials. CAPLINQ Corporation. [Link]
-
Low Dielectric Resins (2): Features that are often used in product development in the electrical and electronic field. (2023). GO YEN CHEMICAL INDUSTRIAL CO., LTD.. [Link]
-
Synthesis of Bio-Based Epoxy Resins. Wiley-VCH. [Link]
-
Curing Kinetics of Bioderived Furan-Based Epoxy Resins: Study on the Effect of the Epoxy Monomer/Hardener Ratio. (2022). PMC - NIH. [Link]
-
Development of Sustainable High Performance Epoxy Thermosets for Aerospace and Space Applications. (2022). PMC - NIH. [Link]
-
The Effect of Various Hardeners on the Mechanical and Thermal Properties of Epoxy Resin. International Journal of Engineering Research & Technology. [Link]
-
Cure kinetics of biphenyl epoxy‐phenol novolac resin system using triphenylphosphine as catalyst. (1999). Semantic Scholar. [Link]
-
Effect of Curing Agents on the Cure Behaviour and Thermal and Mechanical Properties of a Novel Vanillin- based Bio-epoxy Resin. MDPI. [Link]
-
Formulation based predictive cure kinetics modelling of epoxy resins. (2021). Nature. [Link]
Sources
- 1. plaschina.com.cn [plaschina.com.cn]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Biphenyl liquid crystalline epoxy resin as a low-shrinkage resin-based dental restorative nanocomposite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. IEEE Xplore Full-Text PDF: [ieeexplore.ieee.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Low Dielectric Resins (2): Features that are often used in product development in the electrical and electronic field !!-Kelly Chemical Electronics [en.es-kelly.com]
- 9. Optimizing dielectric, mechanical, and thermal properties of epoxy resin through molecular design for multifunctional performance - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 10. koyonchem.com [koyonchem.com]
- 11. LED Encapsulants, Epoxy Resins & Polyurethane Potting Compounds | Epic Resins - Manufacturer of Epoxy Resins and Polyurethane Compounds [epicresins.com]
- 12. Features of Cycloaliphatic Epoxy in LED Packaging Materials - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 13. rbhltd.com [rbhltd.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Mechanical properties of aerospace epoxy composites reinforced with 2D nano-fillers: current status and road to industrialization - Nanoscale Advances (RSC Publishing) DOI:10.1039/D1NA00050K [pubs.rsc.org]
- 17. Epoxy Resin Reactors in Aerospace Applications [jinzongmachinery.com]
- 18. researchgate.net [researchgate.net]
- 19. Curing Kinetics of Bioderived Furan-Based Epoxy Resins: Study on the Effect of the Epoxy Monomer/Hardener Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 20. semanticscholar.org [semanticscholar.org]
A Comparative Guide to 1-(Biphenyl-4-yloxy)-2,3-epoxypropane for Industrial Applications
For researchers, scientists, and professionals in drug development and advanced materials, the selection of epoxy resins is a critical decision that profoundly impacts the performance and reliability of the final product. This guide provides an in-depth technical comparison of 1-(Biphenyl-4-yloxy)-2,3-epoxypropane, a high-performance biphenyl-based epoxy resin, with conventional alternatives such as Bisphenol A (BPA) and Bisphenol F (BPF) based epoxy resins. By examining key performance indicators through experimental data, this document aims to equip you with the necessary insights to make informed material selections for your specific industrial applications.
Introduction to High-Performance Epoxy Resins
Epoxy resins are a versatile class of thermosetting polymers widely utilized in demanding industrial applications, including aerospace, automotive, electronics, and construction.[1] Their popularity stems from a unique combination of properties such as strong adhesion, excellent chemical resistance, and robust durability.[1] The performance of an epoxy system is largely dictated by the chemical structure of the epoxy resin and the curing agent used.[2]
Traditional epoxy resins are often based on Bisphenol A (BPA) and Bisphenol F (BPF).[3] While these materials offer a good balance of properties and cost-effectiveness, the quest for materials with enhanced thermal and mechanical performance for more demanding applications has led to the development of specialized epoxy resins, such as those based on a biphenyl backbone.[1][3] 1-(Biphenyl-4-yloxy)-2,3-epoxypropane stands out in this category, offering unique characteristics derived from its rigid biphenyl moiety.
Chemical Structures and Their Influence on Properties
The fundamental differences in the performance of these epoxy resins can be traced back to their molecular architecture.
Caption: Chemical structure comparison of epoxy resins.
-
1-(Biphenyl-4-yloxy)-2,3-epoxypropane: The defining feature of this molecule is the rigid biphenyl group. This structure imparts a high degree of aromaticity and linearity, which can lead to the formation of liquid crystalline phases upon curing.[4] This ordered network structure is key to its enhanced thermal and mechanical properties.
-
Bisphenol A (BPA) Epoxy Resin (DGEBA): DGEBA is characterized by two phenol units linked by an isopropylidene group.[3] This structure provides a good balance of stiffness and toughness, making it a workhorse in the industry.[5]
-
Bisphenol F (BPF) Epoxy Resin (DGEBF): In DGEBF, the phenol units are connected by a methylene bridge.[3] This results in a less sterically hindered and more flexible molecule compared to DGEBA, leading to lower viscosity and faster curing times.
Performance Comparison: Experimental Data
The selection of an epoxy resin is driven by its performance in specific applications. This section compares 1-(Biphenyl-4-yloxy)-2,3-epoxypropane with DGEBA and DGEBF based on key performance metrics.
Thermal Properties
The thermal stability of an epoxy resin is critical for applications involving high operating temperatures. The glass transition temperature (Tg) is a key indicator of the temperature at which the material transitions from a rigid, glassy state to a more rubbery state.
| Resin Type | Curing Agent | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (TGA, 5% weight loss) (°C) |
| Biphenyl Epoxy | Diaminodiphenyl sulfone (DDS) | ~180-220 | > 350 |
| Bisphenol A (BPA) Epoxy | DDS | ~150-180 | ~300-350 |
| Bisphenol F (BPF) Epoxy | DDS | ~140-170 | ~300-350 |
Data compiled from various sources and represents typical values. Actual values may vary depending on the specific formulation and curing conditions.
The higher Tg of the biphenyl epoxy system can be attributed to the rigid biphenyl units, which restrict segmental motion within the cured network.[4]
Mechanical Properties
The mechanical integrity of the cured epoxy is paramount for structural applications. Tensile strength and modulus are key measures of a material's ability to withstand mechanical stress.
| Resin Type | Curing Agent | Tensile Strength (MPa) | Tensile Modulus (GPa) |
| Biphenyl Epoxy | DDS | 80 - 100 | 3.5 - 4.5 |
| Bisphenol A (BPA) Epoxy | DDS | 70 - 90 | 3.0 - 4.0 |
| Bisphenol F (BPF) Epoxy | DDS | 60 - 80 | 2.5 - 3.5 |
Data compiled from various sources and represents typical values. Actual values may vary depending on the specific formulation and curing conditions.
The enhanced mechanical properties of the biphenyl epoxy are a direct consequence of the rigid and ordered network structure formed during curing.
Chemical Resistance
Epoxy resins are often selected for their ability to protect substrates from corrosive environments.[6] The chemical resistance is largely dependent on the crosslink density and the chemical nature of the polymer backbone.
| Resin Type | Curing Agent | Sulfuric Acid (10%) Resistance | Acetone Resistance |
| Biphenyl Epoxy | DDS | Excellent | Good |
| Bisphenol A (BPA) Epoxy | DDS | Good | Moderate |
| Bisphenol F (BPF) Epoxy | DDS | Very Good | Good |
Qualitative assessment based on typical performance. Actual resistance depends on exposure time and temperature.
The high crosslink density and aromatic character of biphenyl epoxy resins generally contribute to their excellent chemical resistance.[2] BPF epoxies also exhibit good chemical resistance due to their high crosslink density.
Industrial Applications: Case Studies
The superior performance characteristics of 1-(Biphenyl-4-yloxy)-2,3-epoxypropane and related biphenyl epoxy resins make them suitable for a range of high-performance applications.
-
Electronics Encapsulation: In the microelectronics industry, epoxy molding compounds are used to protect delicate semiconductor chips. Biphenyl-based epoxy resins are favored for their low moisture absorption, excellent thermal stability, and high reliability, which are critical for the longevity of electronic devices.[7]
-
High-Performance Composites: In the aerospace and automotive sectors, lightweight and high-strength composite materials are essential. Biphenyl epoxy resins, when used as a matrix with carbon or glass fibers, can produce composites with superior mechanical properties and high-temperature resistance.[8]
-
Specialty Coatings and Adhesives: For applications requiring exceptional chemical and thermal resistance, such as industrial tank linings and high-temperature adhesives, the robust nature of cured biphenyl epoxy resins provides a significant advantage over conventional epoxy systems.[1]
Experimental Protocols
To ensure the validity and reproducibility of the comparative data, standardized testing methodologies are crucial. The following section outlines the key experimental protocols for evaluating the performance of epoxy resins.
Determination of Glass Transition Temperature (Tg)
The glass transition temperature is a critical parameter for defining the service temperature of an epoxy resin. It can be determined using Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA).[9]
Caption: Workflow for Tg determination.
Protocol (based on DSC):
-
A small, accurately weighed sample of the cured epoxy resin (5-10 mg) is placed in an aluminum DSC pan.
-
The pan is sealed and placed in the DSC instrument alongside an empty reference pan.
-
The sample is subjected to a controlled heating program, typically from room temperature to a temperature well above the expected Tg, at a constant heating rate (e.g., 10°C/min).[10]
-
The heat flow to the sample is monitored as a function of temperature.
-
The glass transition is observed as a step change in the heat flow curve. The Tg is typically reported as the midpoint of this transition.
Tensile Properties Testing (ASTM D638)
The tensile properties of a cured epoxy resin are determined according to the ASTM D638 standard.[11] This test provides crucial data on the material's strength and stiffness.
Caption: Workflow for tensile properties testing.
Protocol:
-
Dumbbell-shaped test specimens are prepared from the cured epoxy resin according to the dimensions specified in ASTM D638.[12]
-
The width and thickness of the gauge section of each specimen are accurately measured.[12]
-
The specimen is mounted in the grips of a universal testing machine.
-
A tensile load is applied to the specimen at a constant crosshead speed until it fractures.[13]
-
The load and the elongation of the specimen are continuously recorded.
-
From the resulting stress-strain curve, the tensile strength, tensile modulus, and elongation at break are calculated.
Chemical Resistance Testing (ASTM D1308)
The resistance of an epoxy coating to various chemicals is evaluated using methods such as ASTM D1308, which assesses the effect of household and industrial chemicals on the coating.[14]
Caption: Workflow for chemical resistance testing.
Protocol:
-
The epoxy resin is applied as a coating to a standardized test panel and allowed to cure completely.
-
A small amount of the test chemical is applied to the surface of the coating.[15]
-
The treated area is often covered with a watch glass to prevent evaporation of the chemical.[15]
-
After a specified exposure period, the panel is washed with water and dried.
-
The exposed area is then visually examined for any signs of degradation, such as blistering, discoloration, softening, or loss of adhesion, and compared to an unexposed area of the same panel.[16]
Conclusion
1-(Biphenyl-4-yloxy)-2,3-epoxypropane and other biphenyl-based epoxy resins represent a significant advancement in thermoset polymer technology. Their unique molecular structure, characterized by a rigid biphenyl core, translates into superior thermal stability and mechanical strength when compared to conventional BPA and BPF-based epoxy resins. While the latter remains suitable for a wide array of general-purpose applications, the enhanced performance of biphenyl epoxies makes them the material of choice for demanding industrial applications where reliability under harsh conditions is paramount. The selection of the appropriate epoxy system requires a thorough evaluation of the specific performance requirements of the application, and this guide provides the foundational data and testing protocols to support that critical decision-making process.
References
Sources
- 1. Bisphenol-free and Bio-based epoxy resins - specific polymers [specificpolymers.com]
- 2. coatingsworld.com [coatingsworld.com]
- 3. Bisphenol A Vs. Bisphenol F Epoxy: A Comparative Analysis | TERVAN [chinaepoxyresin.com]
- 4. Optimization of Glass Transition Temperature and Pot Life of Epoxy Blends Using Response Surface Methodology (RSM) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fraserplusepoxy.com [fraserplusepoxy.com]
- 6. specialchem.com [specialchem.com]
- 7. researchgate.net [researchgate.net]
- 8. resinlibrary.com [resinlibrary.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Difference between Bisphenol A and Bisphenol F Epoxy Resins - yolatech.com [yolatech.com]
- 14. udspace.udel.edu [udspace.udel.edu]
- 15. quimibber.com [quimibber.com]
- 16. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
